VCH-286
Description
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Properties
Molecular Formula |
C34H50F2N4O3 |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28?,29?,30-,33?/m0/s1 |
InChI Key |
YZGXEGUSPLSQOJ-QYMCTRHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of GSK2556286 in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK2556286 is a novel, orally active antitubercular drug candidate that exhibits potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its unique mechanism of action, which is dependent on the bacterium's cholesterol metabolism, offers a promising new avenue for tuberculosis therapy. This document provides a comprehensive overview of the molecular mechanism of GSK2556286, detailing its target, downstream effects, and the key experimental findings that have elucidated its function.
Core Mechanism of Action: Targeting Cholesterol Catabolism via cAMP Signaling
The primary mechanism of action of GSK2556286 is the disruption of cholesterol catabolism in M. tuberculosis through the modulation of cyclic AMP (cAMP) signaling.[2][3][4] This activity is particularly relevant in the context of an infection, as M. tuberculosis utilizes host-derived cholesterol as a crucial carbon and energy source for survival and persistence within macrophages.[3][5][6]
Molecular Target: The Adenylyl Cyclase Rv1625c
GSK2556286 directly targets and activates Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[2][3][7][8] Evidence supporting Rv1625c as the direct target includes:
-
cAMP Induction: Treatment of M. tuberculosis with GSK2556286 leads to a dramatic, approximately 50-fold increase in intracellular cAMP levels.[2][3][7][8]
-
Target-Dependent Activity: In a transposon mutant strain of M. tuberculosis where the rv1625c gene is disrupted, GSK2556286 fails to induce cAMP production and does not inhibit bacterial growth in cholesterol-rich media.[2][3][8]
-
Resistance Mutations: Spontaneous mutations conferring resistance to GSK2556286 have been mapped to the rv1625c gene (also referred to as cya).[2][3][5] These mutants also show cross-resistance to other known Rv1625c agonists.[2][3]
Downstream Effect: Inhibition of Cholesterol Catabolism
The GSK2556286-induced surge in intracellular cAMP levels leads to the inhibition of the cholesterol catabolism pathway.[2][4][7] This is a critical metabolic pathway for M. tuberculosis during infection.[3] The inhibition of this pathway deprives the bacterium of essential metabolic precursors derived from cholesterol, such as acetyl-CoA and propionyl-CoA, thereby halting its growth.[3] GSK2556286 has been shown to reduce the release of ¹⁴CO₂ from ¹⁴C-labeled cholesterol by 90% and to lower the levels of propionyl-CoA in M. tuberculosis cultured in cholesterol-containing media.[7]
Data Presentation: Quantitative Efficacy of GSK2556286
The activity of GSK2556286 is highly dependent on the available carbon source, demonstrating significantly greater potency when M. tuberculosis is utilizing cholesterol.
| Parameter | M. tuberculosis Strain | Condition | Value | Reference |
| IC₅₀ | H37Rv | Axenic culture with cholesterol | 2.12 µM | [7] |
| IC₅₀ | Erdman | Axenic culture with cholesterol | 0.71 µM | [7] |
| IC₅₀ | H37Rv | Axenic culture with glucose | >125 µM | [7] |
| IC₅₀ | Erdman | Axenic culture with glucose | >50 µM | [7] |
| IC₅₀ | Not Specified | Within THP-1 human macrophages | 0.07 µM | [1][7][9] |
| cAMP Increase | Erdman | 5 µM GSK2556286, 24h | ~50-fold | [7][8] |
| Cholesterol Metabolism Inhibition | Not Specified | 10 µM GSK2556286 | 90% reduction in ¹⁴CO₂ release | [7] |
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the mechanism of action of GSK2556286 and a generalized workflow for identifying resistant mutants.
Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
Caption: Experimental workflow for identifying GSK2556286-resistant mutants.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of GSK2556286.
Minimum Inhibitory Concentration (MIC) Assay in Cholesterol Media
This assay determines the minimum concentration of GSK2556286 required to inhibit the growth of M. tuberculosis when cholesterol is the primary carbon source.
-
Bacterial Culture: M. tuberculosis strains (e.g., H37Rv, Erdman) are cultured in a suitable liquid medium (e.g., 7H9 medium) supplemented with cholesterol.
-
Assay Setup: Approximately 1x10⁵ CFU/mL of bacteria are added to 96-well plates containing serial dilutions of GSK2556286.[5]
-
Incubation: Plates are incubated at 37°C for 7-10 days.[6]
-
Growth Quantification: Bacterial growth is quantified by adding a viability indicator dye such as alamarBlue (resazurin) and measuring fluorescence or absorbance after a further incubation period (e.g., 16-24 hours).[2][6]
-
Data Analysis: The fluorescence or absorbance values are normalized to controls (no drug and maximum inhibition), and the IC₅₀/MIC values are calculated using non-linear regression analysis.[10]
Intracellular cAMP Level Measurement
This protocol quantifies the change in intracellular cAMP levels in M. tuberculosis upon treatment with GSK2556286.
-
Treatment: M. tuberculosis cultures grown in cholesterol-containing medium are treated with a specific concentration of GSK2556286 (e.g., 5 µM) or a vehicle control (DMSO) for a set duration (e.g., 16-24 hours).[6][7]
-
Metabolite Extraction: Bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a cold extraction solvent mixture (e.g., acetonitrile-methanol-water).[6]
-
Cell Lysis: Cells are lysed using a physical method such as bead beating to release intracellular metabolites.[6]
-
Analysis: The cell lysate is clarified by centrifugation, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of cAMP.[6] An internal standard may be used for accurate quantification.
Isolation of Spontaneous Resistant Mutants
This procedure is used to identify the genetic basis of resistance to GSK2556286.
-
Selection: A large number of M. tuberculosis cells (e.g., >10⁷ CFU) are plated onto solid agar medium containing cholesterol as the carbon source and a high concentration of GSK2556286 (typically 8-10 times the MIC).[5][10]
-
Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Confirmation: Colonies are isolated, re-streaked on selective media to confirm the resistance phenotype, and their MIC values are determined to quantify the level of resistance.[5]
-
Genetic Analysis: Genomic DNA is extracted from the confirmed resistant mutants. The rv1625c gene is amplified by PCR and sequenced to identify mutations that are absent in the wild-type parent strain.[5]
Conclusion
GSK2556286 represents a significant advancement in the search for novel antitubercular agents. Its unique mechanism, centered on the activation of the adenylyl cyclase Rv1625c and subsequent disruption of essential cholesterol metabolism, distinguishes it from all current TB therapies. This cholesterol-dependent activity makes it particularly effective against intracellular mycobacteria, a key population for disease persistence. The detailed understanding of its mechanism of action, supported by robust quantitative data and genetic evidence, provides a strong foundation for its continued development and potential inclusion in future combination regimens to shorten and improve the treatment of tuberculosis.
References
- 1. GSK2556286 | Antibacterial | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. GSK2556286 is a novel antitubercular drug candidate effective in vivo with the potential to shorten tuberculosis treatment | bioRxiv [biorxiv.org]
- 6. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Chromatin Remodeler and Anti-tubercular Drug Candidates
Introduction
The moniker "VCH-286" appears to be a conflation of two distinct developmental drug candidates: FHD-286, a first-in-class, orally bioavailable, allosteric dual inhibitor of the BRM/BRG1 ATPases for oncology applications, and GSK2556286 (also referred to as GSK286), an antitubercular agent with a novel mechanism of action. This guide provides a comprehensive overview of the discovery, development, and mechanistic underpinnings of both compounds, tailored for researchers, scientists, and drug development professionals.
FHD-286: A Dual BRG1/BRM ATPase Inhibitor for Cancer Therapy
FHD-286 is a potent and selective small molecule inhibitor of the Brahma-related gene 1 (BRG1, also known as SMARCA4) and Brahma homolog (BRM, also known as SMARCA2) ATPases, the catalytic subunits of the BAF chromatin remodeling complex.[1][2] Mutations and dysregulation of BAF complexes are implicated in various cancers, making them an attractive therapeutic target.[1]
Discovery and Screening
FHD-286 was identified through a high-throughput screening campaign aimed at discovering inhibitors of the BRM ATPase activity. The initial hit compound had a half-maximal inhibitory concentration (IC50) for BRM of approximately 27 μM.[1] Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit, culminating in the discovery of FHD-286 as a potent, orally bioavailable dual inhibitor of both BRG1 and BRM.[1]
Mechanism of Action
FHD-286 functions as an allosteric inhibitor of the ATPase activity of both BRG1 and BRM.[1] By binding to these catalytic subunits, FHD-286 prevents the BAF complex from utilizing ATP to remodel chromatin. This disruption of chromatin accessibility alters gene expression patterns that are critical for the proliferation and survival of certain cancer cells.[2] In preclinical models of acute myeloid leukemia (AML), FHD-286 has been shown to induce differentiation of leukemic cells.[3][4]
Preclinical Data
Preclinical studies have demonstrated the anti-tumor activity of FHD-286 in a range of hematologic and solid tumor models.[5][6]
| Parameter | Value | Assay System |
| BRM IC50 (initial hit) | ~27 µM | Enzymatic Assay |
| Oral Bioavailability | Favorable | Mouse models |
| In vivo Efficacy | Anti-tumor activity | AML and uveal melanoma xenograft models[1][5] |
Experimental Protocols
-
BRG1/BRM ATPase Activity Assay (General Protocol): The ATPase activity of recombinant BRG1 or BRM protein is measured in the presence of ATP and a suitable substrate (e.g., nucleosomes). The assay quantifies the amount of ADP produced, typically using a coupled enzyme system that results in a detectable signal (e.g., luminescence or fluorescence). Test compounds are added at varying concentrations to determine their inhibitory effect on ADP production, and IC50 values are calculated.
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Cell-Based Proliferation Assays (General Protocol): Cancer cell lines (e.g., AML or uveal melanoma cell lines) are seeded in multi-well plates and treated with a range of concentrations of FHD-286. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin (B115843) reduction) or ATP content. The results are used to determine the half-maximal effective concentration (EC50) for inhibition of cell proliferation.
Clinical Development
FHD-286 has been evaluated in a Phase 1 clinical trial (NCT04891757) for the treatment of advanced hematologic malignancies, including relapsed or refractory AML and myelodysplastic syndrome (MDS).[3][7][8]
| Trial Identifier | Phase | Status | Indication | Key Findings |
| NCT04891757 | 1 | Recruiting | Relapsed/Refractory AML and MDS | Myeloid differentiation and reductions in leukemic burden observed. Dose-limiting toxicities included differentiation syndrome.[3][7][9][10] |
The FDA placed a clinical hold on the study in August 2022 due to cases of fatal differentiation syndrome, a known risk associated with therapies that induce differentiation of myeloid cells.[10] The hold was lifted in June 2023, and a Phase 1 study of FHD-286 in combination with other agents is planned.[10]
GSK2556286 (GSK286): An Antitubercular Agent Targeting Cholesterol Metabolism
GSK2556286 is a novel, orally active inhibitor of Mycobacterium tuberculosis that demonstrates cholesterol-dependent activity.[11][12] Its unique mechanism of action offers potential for new combination therapies to shorten the duration of tuberculosis treatment.[12][13]
Discovery and Screening
GSK2556286 was identified from a high-throughput screening campaign of compounds against M. tuberculosis residing within human THP-1 macrophage-like cells.[13][14][15] This screening strategy aimed to identify compounds active against intracellular bacteria, a key aspect of tuberculosis infection.[13]
Mechanism of Action
GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis.[11][16] Activation of Rv1625c leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[11][16] The elevated cAMP disrupts the bacterium's ability to metabolize cholesterol, a crucial carbon source for M. tuberculosis during infection.[13][16] This inhibition of cholesterol catabolism ultimately leads to the bactericidal effect.[16]
Preclinical Data
GSK2556286 has demonstrated potent activity against M. tuberculosis in vitro, particularly in the presence of cholesterol, and has shown efficacy in animal models of tuberculosis.[12][13]
| Parameter | Value | Assay System |
| IC50 (intramacrophage) | 0.07 µM | M. tuberculosis-infected THP-1 cells[11][13] |
| IC50 (cholesterol medium) | 0.71-2.12 µM | M. tuberculosis (H37Rv and Erdman strains)[11][12] |
| IC50 (glucose medium) | >50 µM | M. tuberculosis (H37Rv and Erdman strains)[11] |
| In vivo Efficacy | Bactericidal effect | Chronic TB infection in BALB/c and C3HeB/FeJ mice[11][12] |
Experimental Protocols
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Intramacrophage Activity Assay (General Protocol): Human macrophage-like cells (e.g., THP-1) are infected with M. tuberculosis. The infected cells are then treated with a range of concentrations of GSK2556286. After an incubation period, the intracellular bacterial viability is assessed, often by measuring the reduction of a viability indicator like alamarBlue or by enumerating colony-forming units (CFUs). The IC50 is calculated as the concentration of the compound that inhibits bacterial growth by 50%.
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Axenic Culture Activity Assay (alamarBlue Reduction Assay): M. tuberculosis is cultured in a liquid medium containing either cholesterol or glucose as the primary carbon source. The bacteria are exposed to serial dilutions of GSK2556286. After a period of incubation, alamarBlue (resazurin) is added. Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin. The fluorescence is measured to determine the extent of bacterial growth inhibition, and the minimum inhibitory concentration (MIC) or IC50 is determined.[16]
Clinical Development
GSK2556286 entered a Phase 1 clinical trial in November 2020.[17] However, the development of the compound was terminated during this phase.[17] The specific reasons for the termination have not been detailed in the provided search results.
| Trial Identifier | Phase | Status | Indication | Outcome |
| Not specified | 1 | Terminated | Tuberculosis | Development discontinued |
References
- 1. Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foghorn Therapeutics (FHTX) DD | Blackseed Bio [blackseedbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. foghorntx.com [foghorntx.com]
- 5. Foghorn Therapeutics Presents New Preclinical Data on Novel [globenewswire.com]
- 6. Foghorn Therapeutics to Present Preclinical Data For FHD-286 at the 2022 AACR Annual Meeting | Foghorn Therapeutics [ir.foghorntx.com]
- 7. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
A Technical Deep Dive into GSK2556286: A Novel Anti-Tubercular Drug Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2556286 is a novel, orally active anti-tubercular drug candidate that has demonstrated significant potential in preclinical studies. Identified through high-throughput screening of compounds targeting intracellular Mycobacterium tuberculosis (Mtb), GSK2556286 exhibits a unique cholesterol-dependent mechanism of action, potent activity against drug-sensitive and drug-resistant Mtb strains, and efficacy in murine models of tuberculosis. This technical guide provides a comprehensive overview of the core data, experimental protocols, and proposed mechanisms associated with GSK2556286, intended to inform further research and development efforts in the field of anti-tubercular therapeutics.
Mechanism of Action
GSK2556286's anti-tubercular activity is contingent on the presence of cholesterol, a crucial carbon source for Mtb during infection.[1][2] The compound is an agonist of the membrane-bound adenylyl cyclase, Rv1625c (Cya), in M. tuberculosis.[3][4] Activation of Rv1625c by GSK2556286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[3][4][5] This surge in cAMP is believed to disrupt cholesterol catabolism, thereby inhibiting the growth of Mtb.[4][5] Evidence for this mechanism is supported by the observation that spontaneous resistant mutants to GSK2556286 frequently harbor loss-of-function mutations in the cya gene.[1][6] Furthermore, a cya knockout mutant of Mtb exhibits high-level resistance to the compound.[1]
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Quantitative Data
In Vitro Activity
GSK2556286 demonstrates potent activity against M. tuberculosis within human macrophages and in the presence of cholesterol in axenic culture.[1][6][7] Notably, its activity is significantly reduced in standard glucose-containing media, highlighting its cholesterol-dependent mechanism.[3][7]
| Assay Condition | Mtb Strain | Metric | Value (µM) | Reference |
| Intracellular (THP-1 cells) | H37Rv | IC₅₀ | 0.07 | [1][6][7] |
| Extracellular (Cholesterol medium) | H37Rv | IC₅₀ | 2.12 | [3][7] |
| Extracellular (Cholesterol medium) | Erdman | IC₅₀ | 0.71 | [3][7] |
| Extracellular (Glucose medium) | H37Rv | IC₅₀ | >125 | [3][7] |
| Extracellular (Glucose medium) | Erdman | IC₅₀ | >50 | [3][7] |
| Clinical Isolates (Cholesterol medium) | Various DS, MDR, XDR | MIC₉₀ | 1.2 | [1][6] |
IC₅₀: 50% inhibitory concentration; MIC₉₀: Minimum inhibitory concentration for 90% of isolates; DS: Drug-sensitive; MDR: Multi-drug resistant; XDR: Extensively drug-resistant.
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical species indicate that GSK2556286 has low to moderate clearance and good oral bioavailability.[1][8] Physiologically-based pharmacokinetic (PBPK) modeling predicts favorable human pharmacokinetic parameters.[1][8]
| Species | Parameter | Value | Reference |
| Mouse | |||
| Oral Bioavailability | High | [1][8] | |
| Rat | |||
| Oral Bioavailability | Moderate | [1][8] | |
| Dog | |||
| Oral Bioavailability | Moderate | [1][8] | |
| Human (Predicted) | |||
| Blood Clearance | 3.3 mL/min/kg | [1][8] | |
| Volume of Distribution | 3.5 L/kg | [1][8] | |
| Oral Bioavailability | ≥ 60% | [1][8] |
In Vivo Efficacy
GSK2556286 has demonstrated dose-dependent bactericidal activity in murine models of chronic tuberculosis infection.[1][6] It has shown efficacy in both BALB/c mice, which develop cellular lung lesions, and C3HeB/FeJ mice, which form caseating granulomas more representative of human tuberculosis.[1]
| Mouse Model | Dosing Regimen | Outcome | Reference |
| BALB/c (Chronic) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect; maximal effect at ~10 mg/kg | [3][7] |
| C3HeB/FeJ (Chronic) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect | [3][7] |
| BALB/c (Subacute) | 50 mg/kg in combination with Bedaquiline and Pretomanid | Significantly increased efficacy compared to BPa alone | [1] |
Experimental Protocols
Determination of In Vitro Anti-Tubercular Activity
Extracellular Minimum Inhibitory Concentration (MIC) Assay:
-
M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and either 0.2% glucose or 0.5 mM cholesterol.
-
GSK2556286 is serially diluted in the respective culture medium in a 96-well plate format.
-
A standardized inoculum of Mtb (e.g., 10⁵ CFU/mL) is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
Bacterial growth is assessed by measuring optical density at 600 nm or by using a growth indicator such as resazurin.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth.
Intracellular Activity in THP-1 Macrophages:
-
Human THP-1 monocytes are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10.
-
After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing.
-
Cells are then incubated with varying concentrations of GSK2556286.
-
After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release intracellular bacteria.
-
The number of viable bacteria is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) and counting colony-forming units (CFUs).
-
The IC₅₀ is calculated as the concentration of GSK2556286 that reduces CFU counts by 50% compared to untreated controls.
In Vivo Efficacy in Murine Models
Chronic Infection Model (BALB/c and C3HeB/FeJ mice):
-
Female BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a chronic infection.
-
Treatment is initiated several weeks post-infection when a stable bacterial load is established in the lungs.
-
GSK2556286 is formulated in an appropriate vehicle (e.g., 1% methylcellulose) and administered orally at various doses.
-
Treatment is typically given 5 days a week for a duration of 4 to 8 weeks.
-
At specified time points, mice are euthanized, and their lungs are aseptically removed and homogenized.
-
Serial dilutions of the lung homogenates are plated on selective agar to enumerate the bacterial load (CFUs).
-
Efficacy is determined by the reduction in lung CFU counts compared to untreated control mice.
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Clinical Development and Future Directions
A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of GSK2556286 in healthy adult volunteers.[9][10] However, the study was terminated based on pre-defined stopping criteria.[11] The specific reasons for the termination have not been publicly detailed.
Despite the halt in its clinical development, the discovery and preclinical evaluation of GSK2556286 provide valuable insights for future anti-tubercular drug discovery programs. The novel cholesterol-dependent mechanism of action targeting Rv1625c represents a promising avenue for developing new therapeutics that are active against intracellular Mtb and could potentially shorten treatment regimens. Further research into the structure-activity relationships of this class of compounds and a deeper understanding of the downstream effects of cAMP modulation in M. tuberculosis are warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological and genetic activation of cAMP synthesis disrupts cholesterol utilization in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]
A Technical Guide to GSK286: A Novel Inhibitor of Cholesterol Catabolism in Mycobacterium tuberculosis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has a remarkable ability to adapt and persist within the human host, partly by utilizing host-derived nutrients like cholesterol.[1] The catabolism of cholesterol is crucial for Mtb's growth and virulence, making this pathway an attractive target for novel therapeutics.[1][2] GSK2556286 (referred to as GSK286) is a first-in-class drug candidate that operates through a novel mechanism of action related to the inhibition of cholesterol catabolism.[1][3] This compound selectively targets intracellular Mtb and has demonstrated efficacy in various preclinical models, positioning it as a potential component for future TB treatment regimens designed to shorten therapy duration.[4][5][6] This technical guide provides a comprehensive overview of GSK286, detailing its mechanism of action, quantitative efficacy, key experimental protocols, and resistance profile.
Mechanism of Action
The primary mechanism of GSK286 involves the disruption of cholesterol utilization in Mtb through the modulation of cyclic AMP (cAMP) signaling.[1][7] Unlike conventional antibiotics, GSK286's activity is contingent on the presence of cholesterol, a key substrate for Mtb during infection.[6][8]
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Target Engagement: GSK286 acts as an agonist for Rv1625c, a membrane-bound class IIIa adenylyl cyclase in M. tuberculosis.[4][7][8]
-
Signal Transduction: Binding of GSK286 to Rv1625c stimulates the enzyme's activity, leading to a massive conversion of ATP to cAMP. This results in an approximately 50-fold increase in intracellular cAMP levels.[2][7][8]
-
Inhibition of Catabolism: The resulting supraphysiological levels of cAMP inhibit the cholesterol catabolic pathway.[4][7] While the precise downstream effectors of cAMP in this process are still under investigation, the functional outcome is a significant reduction in the bacterium's ability to process cholesterol for energy and metabolic intermediates.[4][7]
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Metabolic Consequence: The block in cholesterol degradation leads to a measurable decrease in cholesterol-derived metabolites, such as propionyl-CoA.[1][2] This starves the bacterium of essential carbon sources required for survival and replication within macrophages.
Quantitative Efficacy Data
GSK286 exhibits potent activity against intracellular Mtb, with significantly lower efficacy in axenic cultures lacking cholesterol. This highlights its specific mode of action targeting pathways relevant to the host environment.
Table 1: In Vitro Activity of GSK286
| Assay Type | Mtb Strain | Medium/Cell Line | Parameter | Value | Reference |
| Intracellular Activity | - | THP-1 Macrophages | IC₅₀ | 0.07 µM | [5][6][8] |
| Axenic Culture | H37Rv | Cholesterol Medium | IC₅₀ | 2.12 µM | [6][8] |
| Axenic Culture | Erdman | Cholesterol Medium | IC₅₀ | 0.71 µM | [6][8] |
| Axenic Culture | H37Rv | Glucose Medium | IC₅₀ | >125 µM | [8] |
| Axenic Culture | Erdman | Glucose Medium | IC₅₀ | >50 µM | [6][8] |
| Axenic Culture | H37Rv | - | MIC | >10 µM | [3] |
Table 2: In Vivo Monotherapy Efficacy of GSK286 in Murine Models
| Mouse Model | Infection Stage | Dosing Regimen | Key Finding | Reference |
| C57BL/6 | Acute | 10-200 mg/kg for 8 days | Dose-dependent bactericidal activity. | [6] |
| BALB/c | Chronic | ≤10 mg/kg, 5 days/week for 4 weeks | Maximal bactericidal effect achieved at ≤10 mg/kg. | [6][8] |
| C3HeB/FeJ | Chronic | 10-200 mg/kg, 5 days/week for 4 weeks | Significant bactericidal effect observed. | [8] |
Key Experimental Protocols
The unique mechanism of GSK286 necessitates specialized assays to characterize its activity. Below are methodologies for key experiments cited in the literature.
Cholesterol Catabolism Inhibition Assay (¹⁴CO₂ Release)
This assay directly quantifies the inhibition of cholesterol breakdown by measuring the release of radiolabeled CO₂.
-
Bacterial Culture: Wild-type M. tuberculosis (e.g., Erdman strain) is cultured to mid-log phase.
-
Assay Setup: Bacteria are washed and resuspended in a suitable medium (e.g., 7H9) containing ¹⁴C-labeled cholesterol.
-
Treatment: Cultures are treated with GSK286 (e.g., 10 µM) or a vehicle control (DMSO).
-
Incubation: The reaction is incubated, allowing for the catabolism of cholesterol.
-
CO₂ Capture: Evolved ¹⁴CO₂ is captured using a trapping agent like potassium hydroxide.
-
Quantification: The amount of captured ¹⁴CO₂ is measured via scintillation counting.
-
Analysis: A reduction in ¹⁴CO₂ release in the GSK286-treated group compared to the control indicates inhibition of cholesterol catabolism.[2][8][9] Treatment with GSK286 has been shown to reduce the amount of ¹⁴CO₂ released by 90%.[2][8]
Intracellular cAMP Level Quantification
-
Bacterial Culture: M. tuberculosis (e.g., CDC1551) is grown in a standard medium like 7H9 with glycerol.
-
Treatment: Bacteria are concentrated and incubated in a medium containing cholesterol (e.g., 0.5 mM) with or without GSK286 (e.g., 5 µM) for a specified period (e.g., 24 hours).[8]
-
Lysate Preparation: Cells are harvested, and intracellular contents are extracted.
-
Quantification: cAMP levels in the lysates are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: cAMP concentrations are normalized to total protein content and compared between treated and untreated samples.
Propionyl-CoA Reporter Assay
This assay uses a fluorescent reporter to indirectly measure a key metabolite resulting from cholesterol breakdown.
-
Reporter Strain: An M. tuberculosis strain engineered with a GFP reporter fused to a promoter responsive to propionyl-CoA levels (e.g., prpD'::GFP) is used.[1][2]
-
Culture Conditions: The reporter strain is cultured in a medium where cholesterol is a primary carbon source (e.g., cholesterol-acetate media).[1][9]
-
Treatment: Cultures are treated with varying concentrations of GSK286 or a vehicle control.
-
Measurement: GFP fluorescence is measured using a plate reader or flow cytometry.
-
Analysis: A dose-dependent decrease in GFP signal in the presence of GSK286 indicates a reduction in propionyl-CoA pools, confirming the disruption of cholesterol catabolism.[1][2]
Resistance Profile
Understanding resistance mechanisms is critical for drug development. Spontaneous resistance to GSK286 has been linked directly to its molecular target.
-
Genetic Basis: Mutations in the rv1625c gene, which encodes the adenylyl cyclase target, have been shown to confer resistance to GSK286.[6][7]
-
Cross-Resistance: Mtb mutants resistant to GSK286 are also cross-resistant to mCLB073, another known Rv1625c agonist, confirming a shared mechanism of action and resistance.[7][9]
-
Novelty: Importantly, GSK286 does not exhibit cross-resistance with existing antitubercular drugs, indicating the novelty of its mechanism and its potential utility against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[5][6]
Clinical Development Status
GSK286 entered a Phase 1 clinical trial (NCT04472897) in late 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][5] However, the trial was subsequently terminated according to predefined stopping rules.[3] The specific reasons for the termination are not detailed in the available literature.
Conclusion
GSK286 represents an innovative approach to TB therapy by targeting the host-relevant metabolic pathway of cholesterol catabolism. Its unique mechanism, centered on the activation of the adenylyl cyclase Rv1625c and subsequent elevation of intracellular cAMP, leads to potent inhibition of Mtb growth within macrophages.[6][7][8] The extensive preclinical data underscore its potential as a component in novel combination regimens aimed at shortening treatment duration for both drug-susceptible and drug-resistant TB. While its clinical development has faced challenges, the scientific insights gained from GSK286 provide a valuable foundation for future drug discovery efforts targeting Mtb metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
A Technical Guide to the Intracellular cAMP Signaling Pathway in Mycobacterium tuberculosis and the Mechanism of Action of GSK286
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cyclic AMP (cAMP) signaling pathway in Mycobacterium tuberculosis (Mtb) and the mechanism of the novel antitubercular drug candidate, GSK286 (also known as GSK2556286). This document details the role of the membrane-bound adenylyl cyclase Rv1625c, the impact of its activation by GSK286 on bacterial metabolism, and the experimental methodologies used to characterize this interaction.
Introduction: cAMP Signaling in Mycobacterium tuberculosis
Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a wide array of physiological processes in both prokaryotes and eukaryotes.[1] In Mycobacterium tuberculosis, the cAMP signaling network is notably complex, with the genome encoding for at least 17 distinct adenylyl cyclases (ACs).[1] This complexity suggests that cAMP signaling is integral to the bacterium's ability to sense and adapt to the diverse and often hostile environments it encounters within a host, particularly inside macrophages.[2]
One of the key AC enzymes in Mtb is Rv1625c (also referred to as Cya), a membrane-anchored adenylyl cyclase.[3][4] This enzyme is structurally homologous to mammalian membrane ACs and is a crucial player in the bacterium's metabolic regulation.[4] A critical metabolic pathway for Mtb survival and persistence during infection is the catabolism of host-derived cholesterol. Disrupting this pathway has emerged as a promising strategy for new antitubercular therapies.[5][6] The compound GSK286 exploits this vulnerability by directly targeting and activating Rv1625c, leading to a cascade of events that ultimately inhibits cholesterol utilization.[7][8]
Mechanism of Action of GSK286
GSK286 functions as a potent agonist of the Rv1625c adenylyl cyclase. Its mechanism is not one of inhibition, but of targeted activation, leading to a dramatic increase in intracellular cAMP levels within the mycobacterium.
-
Binding and Activation: GSK286 binds to the Rv1625c enzyme, inducing a conformational change that stimulates its catalytic activity.[7][9]
-
cAMP Surge: This activation results in the rapid conversion of ATP into cAMP, causing an approximately 50-fold increase in intracellular cAMP concentration.[7][8][10]
-
Metabolic Inhibition: The resulting supraphysiological levels of cAMP act as a signaling cascade that leads to the inhibition of the cholesterol catabolism pathway.[5][7] Treatment with GSK286 has been shown to reduce the release of ¹⁴CO₂ from ¹⁴C-cholesterol by 90%, indicating a significant blockage of this metabolic route.[10]
-
Growth Inhibition: As cholesterol is a vital carbon and energy source for Mtb within the host, this metabolic blockade leads to the inhibition of bacterial growth, particularly within the cholesterol-rich environment of the macrophage.[9][11]
This novel mechanism, which leverages an endogenous signaling pathway to induce a state of metabolic self-poisoning, makes GSK286 a first-in-class drug candidate with potential to shorten tuberculosis treatment regimens.[7][9]
Quantitative Data: In Vitro Efficacy of GSK286
The activity of GSK286 is highly dependent on the carbon source available to Mtb. Its potency is significantly higher in environments where cholesterol is the primary carbon source, mimicking the conditions inside a host macrophage.
| Compound | Target Strain/Condition | Potency Metric | Value (µM) | Reference(s) |
| GSK286 | Mtb inside THP-1 macrophages | IC₅₀ | 0.07 | [9][10][11][12] |
| GSK286 | Mtb H37Rv (in cholesterol media) | IC₅₀ | 2.12 | [10] |
| GSK286 | Mtb Erdman (in cholesterol media) | IC₅₀ | 0.71 | [10] |
| GSK286 | Mtb H37Rv (in glucose media) | IC₅₀ | >125 | [10] |
| GSK286 | Mtb Erdman (in glucose media) | IC₅₀ | >50 | [10] |
| GSK286 | Mtb H37Rv (Rv1625c knockout, cholesterol media) | IC₅₀ | >50 | [9][11] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of bacterial growth.
Experimental Protocols
The characterization of GSK286 requires specialized assays that replicate the cholesterol-dependent metabolic state of Mtb and can accurately quantify changes in intracellular cAMP levels in bacteria.
This protocol is adapted from methodologies used to determine the cholesterol-dependent activity of novel antitubercular compounds.[13][14]
Objective: To determine the IC₅₀ of a test compound against Mtb using cholesterol as the sole or primary carbon source.
Materials:
-
Mtb culture (e.g., H37Rv or Erdman strain)
-
Minimal Medium Base (per liter): 0.5 g asparagine, 1 g KH₂PO₄, 1.5 g Na₂HPO₄, 50 mg ferric ammonium (B1175870) citrate, 10 mg MgSO₄·7H₂O, 0.5 mg CaCl₂, 0.1 mg ZnSO₄.[13]
-
Tyloxapol-Ethanol Vehicle (1:1 vol/vol)
-
Cholesterol (stock solution in tyloxapol-ethanol)
-
Test compound (e.g., GSK286) dissolved in DMSO
-
Resazurin (B115843) sodium salt solution (for viability assessment)
-
96-well black, clear-bottom microplates
-
Biosafety Level 3 (BSL-3) facilities and appropriate PPE
Procedure:
-
Prepare Cholesterol Medium: Create a working solution of minimal medium containing 0.01% cholesterol and 0.05% tyloxapol.[13]
-
Prepare Mtb Inoculum: Grow Mtb to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in standard Middlebrook 7H9 medium. Pellet the cells by centrifugation, wash twice with sterile PBS or minimal medium base to remove residual 7H9 components. Resuspend the bacterial pellet in the cholesterol-containing minimal medium to a standardized density.
-
Assay Plate Setup:
-
In a 96-well plate, add 100 µL of the cholesterol medium containing the Mtb inoculum to each well.
-
Prepare serial dilutions of the test compound (GSK286) in DMSO and add 1 µL to the appropriate wells. Include a DMSO-only control (negative control) and a known active drug control (e.g., rifampicin).
-
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator within a BSL-3 facility.
-
Viability Assessment:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for an additional 16-24 hours.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. The reduction of blue resazurin to pink resorufin (B1680543) indicates viable, metabolically active cells.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.
This protocol is a synthesized method based on descriptions of cAMP quantification in Mtb following compound treatment.[2][7]
Objective: To quantify the change in intracellular cAMP levels in Mtb after exposure to an adenylyl cyclase agonist like GSK286.
Materials:
-
Mid-log phase Mtb culture
-
GSK286 (or other test compounds) and DMSO vehicle
-
Ice-cold 0.1 N HCl
-
Bead beater/homogenizer with sterile lysis tubes and beads (e.g., silica (B1680970) beads)
-
Centrifuge (refrigerated)
-
Commercial cAMP enzyme immunoassay (EIA) kit
-
Bradford or BCA protein assay kit
-
BSL-3 facilities and appropriate PPE
Procedure:
-
Compound Treatment:
-
Grow a 50 mL culture of Mtb to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Add GSK286 to the desired final concentration (e.g., 5 µM). Add an equivalent volume of DMSO to a control culture.
-
Incubate for the specified time (e.g., 24 hours) at 37°C with shaking.
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold 0.1 N HCl. This stops enzymatic activity and aids in cAMP extraction.
-
Transfer the suspension to a lysis tube containing sterile silica beads.
-
Lyse the cells using a bead beater (e.g., 3 cycles of 45 seconds with 1-minute cooling intervals on ice).
-
-
Extract Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new, sterile microfuge tube. This is the crude cAMP extract.
-
Reserve a small aliquot of the lysate for total protein quantification using a Bradford or BCA assay.
-
-
cAMP Quantification:
-
Perform the cAMP measurement using a commercial EIA kit according to the manufacturer's instructions. This typically involves acetylation of the samples and standards to improve assay sensitivity.
-
Run all samples and standards in duplicate or triplicate.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve generated from the EIA kit.
-
Normalize the cAMP concentration to the total protein content of the lysate (e.g., pmol of cAMP per mg of total protein).
-
Calculate the fold-change in cAMP levels in the GSK286-treated samples relative to the DMSO-treated control.
-
Conclusion
GSK286 represents a paradigm shift in antibiotic development, moving away from direct enzymatic inhibition towards the strategic manipulation of a pathogen's own signaling networks. By activating the Rv1625c adenylyl cyclase, GSK286 induces a lethal accumulation of cAMP that cripples the essential cholesterol metabolism of Mycobacterium tuberculosis. This technical overview provides the foundational knowledge, quantitative data, and detailed methodologies required for researchers to further investigate this novel mechanism and explore the broader potential of targeting cAMP signaling pathways in the development of next-generation antimicrobial agents.
References
- 1. cAMP signaling in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP levels within Mycobacterium tuberculosis and M. bovis BCG increase upon infection of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobrowser [mycobrowser.epfl.ch]
- 4. Adenylyl cyclase Rv1625c of Mycobacterium tuberculosis: a progenitor of mammalian adenylyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical strains of Mycobacterium tuberculosis exhibit differential lipid metabolism-associated transcriptome changes in in vitro cholesterol and infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Inhibitors of Cholesterol Degradation in Mycobacterium tuberculosis Reveal How the Bacterium’s Metabolism Is Constrained by the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of VCH-286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
VCH-286 (also known as GSK2556286 or GSK-286) is a promising early-stage drug candidate for the treatment of tuberculosis (TB). This novel small molecule exhibits potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of TB, by employing a unique mechanism of action that is dependent on the bacterium's metabolism of host cholesterol. This technical guide provides an in-depth overview of the core pre-clinical research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to support further research and development efforts in the fight against tuberculosis.
Mechanism of Action: Activation of Adenylyl Cyclase Rv1625c
This compound's primary mode of action is the activation of a specific M. tb membrane-bound adenylyl cyclase, Rv1625c.[1][2] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, a crucial second messenger molecule. The elevated cAMP concentration subsequently disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. tb during infection.[1][3] This targeted disruption of a key metabolic pathway ultimately inhibits the growth of the bacterium, particularly within the intracellular environment of macrophages.[4][5]
dot
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound, demonstrating its potent in vitro and in vivo activity.
Table 1: In Vitro Activity of this compound
| Assay | M. tuberculosis Strain | Medium/Cell Line | Parameter | Value | Reference |
| Intracellular Activity | H37Rv (luciferase-tagged) | THP-1 Macrophages | IC50 | 0.07 µM | [4][5] |
| Extracellular Activity | H37Rv | 7H9 + Tyloxapol + Cholesterol | MIC | >10 µM | [1] |
| Extracellular Activity | Erdman | 7H9 + Tyloxapol + Cholesterol | IC50 | 0.71 - 2.12 µM | [6] |
| Extracellular Activity | H37Rv | 7H9 + Tyloxapol + Glucose | IC50 | >125 µM | [5] |
| Extracellular Activity | Erdman | 7H9 + Tyloxapol + Glucose | IC50 | >50 µM | [5] |
| cAMP Production | Wild-Type M. tb | 7H9 + Cholesterol | Fold Increase | ~50-fold | [1][3] |
| Cholesterol Catabolism | Wild-Type M. tb | Cholesterol-containing medium | Inhibition | ~90% | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis
| Mouse Model | Dosing Regimen | Duration | Outcome | Reference |
| Acute Infection (C57BL/6 mice) | 200 mg/kg, p.o., daily | 8 days | Significant reduction in lung CFU | [5] |
| Chronic Infection (BALB/c mice) | 10 - 200 mg/kg, p.o., 5 days/week | 4 weeks | Significant bactericidal effect; maximal effect at ≤10 mg/kg | [5] |
| Chronic Infection (C3HeB/FeJ mice) | 10 - 200 mg/kg, p.o., 5 days/week | 4 weeks | Significant bactericidal effect | [4] |
| Subacute Infection (BALB/c mice) | 50 mg/kg, p.o., single dose with Bedaquiline and Pretomanid | N/A | Increased efficacy of the combination regimen | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.
Determination of Intracellular Activity (IC50) in THP-1 Macrophages
dot
References
- 1. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on the Antimycobacterial Activity of GSK286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on GSK2556286 (GSK286), a novel drug candidate with potent antimycobacterial activity. GSK286 represents a promising new approach to tuberculosis (TB) treatment, particularly due to its unique mechanism of action and efficacy against intracellular Mycobacterium tuberculosis (Mtb). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
GSK286 is an orally active compound that demonstrates cholesterol-dependent inhibitory activity against Mycobacterium tuberculosis.[1] Its primary mechanism of action involves the activation of a membrane-bound adenylyl cyclase, Rv1625c, in Mtb.[1][2][3] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold, which in turn inhibits the catabolism of cholesterol, a critical carbon source for Mtb during infection.[2][3][4] The compound's efficacy is notably higher against Mtb residing within macrophages, a key environment where the bacterium utilizes host cholesterol.[5][6][7][8] GSK286 has shown potential to shorten TB treatment durations and could be a viable replacement for linezolid (B1675486) in regimens like the Nix-TB three-drug combination.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on GSK286, providing insights into its potency and spectrum of activity.
Table 1: In Vitro Activity of GSK286 against M. tuberculosis
| Parameter | Strain/Condition | Value | Reference |
| IC50 | Mtb inside THP-1 macrophages | 0.07 µM | [1][6][7][8][9][10] |
| IC50 | Mtb H37Rv (axenic culture with cholesterol) | 2.12 µM | [1] |
| IC50 | Mtb Erdman (axenic culture with cholesterol) | 0.71 µM | [1] |
| IC50 | Mtb H37Rv (axenic culture with glucose) | >125 µM | [1] |
| IC50 | Mtb Erdman (axenic culture with glucose) | >50 µM | [1] |
| MIC90 | 45 clinical isolates and 3 lab strains | 1.2 µM | [9] |
| MIC Range | Clinical isolates | 0.3 - 1.4 µM | [9] |
Table 2: In Vivo Efficacy of GSK286
| Animal Model | Dosing | Effect | Reference |
| BALB/c and C3HeB/FeJ mice (chronic TB) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect; maximal effect at ~10 mg/kg | [1] |
| BALB/c mice (subacute infection) | 50 mg/kg, p.o., single dose (with Bedaquiline and Pretomanid) | Increased efficacy in combination | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe the key experimental protocols used in the evaluation of GSK286.
Intracellular Activity Assay in THP-1 Macrophages
This assay is fundamental to determining the potency of GSK286 against Mtb residing within host cells.
-
Cell Culture: Human THP-1 monocytes are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1 mM pyruvate, and 2 mM L-glutamine at 37°C with 5% CO2.[7]
-
Bacterial Culture: An M. tuberculosis H37Rv reporter strain expressing the firefly luciferase gene is grown in Middlebrook 7H9 broth with 10% ADC, 0.4% glycerol, and 0.05% Tween.[7]
-
Infection: Differentiated THP-1 macrophages are infected with the Mtb reporter strain.
-
Compound Addition: GSK286 is added at various concentrations to the infected cell cultures.
-
Incubation: The treated, infected cells are incubated for a specified period.
-
Readout: Intracellular bacterial growth inhibition is quantified by measuring luciferase activity, from which the IC50 value is determined.[7]
Axenic Culture Minimum Inhibitory Concentration (MIC) Assay
This assay determines the direct activity of GSK286 on Mtb in a cell-free system, highlighting its dependence on cholesterol.
-
Media Preparation: A suitable liquid or solid culture medium is prepared. For cholesterol-dependent assays, the medium is supplemented with cholesterol.
-
Bacterial Inoculum: A standardized inoculum of M. tuberculosis is prepared.
-
Compound Dilution: GSK286 is serially diluted across a range of concentrations in the culture medium.
-
Inoculation and Incubation: The bacterial inoculum is added to the compound dilutions and incubated under appropriate conditions.
-
Readout: Bacterial growth is assessed visually or using a growth indicator like alamarBlue.[2] The MIC is the lowest concentration of GSK286 that inhibits visible growth.
cAMP Level Measurement
This protocol quantifies the direct downstream effect of GSK286 on its target, Rv1625c.
-
Bacterial Culture: Wild-type M. tuberculosis Erdman is grown in 200 mL of 7H9 medium containing 0.5 mM cholesterol to an optical density at 600 nm (OD600) of 0.4.[2]
-
Compound Treatment: GSK286 is added at a concentration of 5 µM, and the culture is incubated for 16 hours at 37°C.[2]
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in an acetonitrile-methanol-water solution.[2] An internal standard (e.g., 1.5 µM 8-Br-cAMP) is added, and the cells are lysed by bead beating.[2]
-
Analysis: The lysate is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular cAMP levels.[2]
Visualizations
The following diagrams illustrate the key pathways and workflows described in the foundational studies of GSK286.
Caption: Mechanism of action of GSK286 in Mycobacterium tuberculosis.
Caption: Experimental workflow for determining the intracellular activity of GSK286.
Caption: Workflow for measuring intracellular cAMP levels in Mtb after GSK286 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. researchgate.net [researchgate.net]
- 7. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
The Novel Mode of Action of GSK2556286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2556286 is a first-in-class antitubercular drug candidate with a novel mode of action that holds promise for shortening and improving the treatment of tuberculosis (TB), including drug-resistant strains. This document provides an in-depth technical overview of GSK2556286's mechanism, focusing on its interaction with the target protein, the resultant signaling cascade, and the downstream effects on Mycobacterium tuberculosis (Mtb) physiology. Detailed experimental protocols for key assays, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.
Core Mechanism: Targeting Cholesterol Metabolism via cAMP Signaling
GSK2556286 exhibits a unique, cholesterol-dependent mechanism of action. Its primary target is the membrane-bound adenylyl cyclase Rv1625c (also known as Cya) in M. tuberculosis.[1][2][3] By acting as an agonist of Rv1625c, GSK2556286 triggers a significant increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This surge in cAMP levels subsequently inhibits the catabolism of cholesterol, a critical carbon source for Mtb's survival and persistence within host macrophages.[1][2][3]
The bactericidal effect of GSK2556286 is particularly potent against intracellular Mtb residing in macrophages, where cholesterol is a readily available nutrient source.[1][2] The compound shows significantly lower activity against Mtb grown in standard laboratory media lacking cholesterol, highlighting the dependency of its action on the host microenvironment.[1][2]
Quantitative Analysis of GSK2556286 Activity
The potency and effects of GSK2556286 have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of GSK2556286
| Parameter | Mtb Strain | Condition | Value | Reference |
| IC50 | H37Rv | Intracellular (THP-1 cells) | 0.07 µM | [1][2] |
| IC50 | H37Rv | Axenic culture with cholesterol | 2.12 µM | [1] |
| IC50 | Erdman | Axenic culture with cholesterol | 0.71 µM | [1] |
| IC50 | H37Rv | Axenic culture with glucose | >125 µM | [1] |
| IC50 | Erdman | Axenic culture with glucose | >50 µM | [1] |
| cAMP Increase | Mtb lysates | 5 µM GSK2556286, 24h | ~50-fold | [1][2] |
| 14CO2 Release Inhibition | Mtb with 14C-cholesterol | 10 µM GSK2556286 | 90% | [2] |
Table 2: In Vivo Efficacy of GSK2556286 in Mouse Models
| Mouse Model | Dosing Regimen | Effect | Reference |
| Chronic TB (BALB/c & C3HeB/FeJ) | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect; maximal effect at ~10 mg/kg | [1] |
| Subacute TB (BALB/c) | 50 mg/kg, p.o., single dose (with Bedaquiline & Pretomanid) | Increased efficacy in combination | [1] |
| Acute TB | 0.3-500 mg/kg, p.o., 8 consecutive days | Greatest effect at 200 mg/kg | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mode of action of GSK2556286 and the workflows of key experiments used to elucidate this mechanism.
Detailed Experimental Protocols
Intracellular Growth Inhibition Assay in THP-1 Macrophages
This assay determines the potency of GSK2556286 against Mtb residing within a host cell.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For differentiation into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.
-
Infection: Differentiated THP-1 cells are infected with an Mtb suspension at a multiplicity of infection (MOI) of 1:1 to 10:1. The infection is allowed to proceed for 4-24 hours, after which extracellular bacteria are removed by washing with fresh medium.
-
Compound Treatment: A serial dilution of GSK2556286 is added to the infected cells. A vehicle control (DMSO) and a positive control (e.g., rifampicin) are included.
-
Incubation and Readout: The plates are incubated for 3-5 days. Bacterial growth inhibition is assessed by measuring a reporter signal (e.g., fluorescence from a constitutively expressing fluorescent protein in Mtb or by using a viability dye like resazurin) or by lysing the macrophages and determining the number of viable bacteria by plating for colony-forming units (CFUs).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Growth Inhibition Assay in Axenic Culture
This assay assesses the direct activity of GSK2556286 on Mtb in a cell-free system.
-
Media Preparation: Middlebrook 7H9 broth is supplemented with either 0.2% glycerol (B35011) (as a standard carbon source) or 0.1 mM cholesterol (solubilized with a detergent like tyloxapol) as the primary carbon source.
-
Bacterial Inoculum: A mid-log phase Mtb culture is diluted to a starting optical density at 600 nm (OD600) of 0.05-0.1 in the respective media.
-
Compound Addition: GSK2556286 is added in a two-fold serial dilution.
-
Incubation and Growth Measurement: The cultures are incubated at 37°C for 5-7 days. Bacterial growth is measured by monitoring the OD600 or by using a viability indicator such as resazurin.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.
Intracellular cAMP Measurement
This assay quantifies the increase in cAMP levels in Mtb upon treatment with GSK2556286.
-
Bacterial Culture and Treatment: Mtb is grown in cholesterol-containing medium to mid-log phase. The culture is then treated with a fixed concentration of GSK2556286 (e.g., 5 µM) or a vehicle control for a specified period (e.g., 24 hours).[1]
-
Cell Lysis: Bacterial cells are harvested by centrifugation, washed, and then lysed, typically by bead beating, to release intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Data Normalization: The cAMP concentration is normalized to the total protein concentration in the lysate or the number of bacterial cells.
Cholesterol Catabolism Assay (¹⁴CO₂ Release)
This assay measures the extent to which GSK2556286 inhibits the breakdown of cholesterol by Mtb.
-
Bacterial Culture: Mtb is cultured in a medium containing [4-¹⁴C]-cholesterol as a tracer.
-
Compound Treatment: The bacterial culture is treated with GSK2556286 or a vehicle control.
-
¹⁴CO₂ Capture: The cultures are incubated in sealed vials containing a filter paper soaked in a CO₂ trapping agent (e.g., potassium hydroxide). As Mtb metabolizes the radiolabeled cholesterol, ¹⁴CO₂ is released and captured on the filter paper.
-
Quantification: After a defined incubation period, the filter paper is removed, and the amount of captured ¹⁴CO₂ is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of cholesterol catabolism is calculated by comparing the ¹⁴CO₂ release in the GSK2556286-treated samples to the vehicle control.
Generation of Resistant Mutants
This experiment identifies the genetic basis of resistance to GSK2556286.
-
Selection of Mutants: A large number of Mtb cells (e.g., 10⁸ to 10¹⁰ CFUs) are plated on solid agar (B569324) medium (e.g., Middlebrook 7H11) containing a selective concentration of GSK2556286 (typically 4-8 times the MIC).
-
Isolation and Confirmation: Colonies that grow on the selective plates are isolated and re-streaked on both drug-free and drug-containing media to confirm the resistance phenotype.
-
Whole-Genome Sequencing: The genomic DNA of the confirmed resistant mutants is extracted and subjected to whole-genome sequencing.
-
Mutation Identification: The genome sequences of the resistant mutants are compared to that of the parental wild-type strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant isolates. Mutations in the cya gene (Rv1625c) are commonly found.
Conclusion
GSK2556286 represents a significant advancement in the field of TB drug discovery. Its novel mode of action, centered on the activation of the adenylyl cyclase Rv1625c and the subsequent disruption of cholesterol metabolism, offers a new strategy to combat Mycobacterium tuberculosis. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers working to further understand and develop this promising new class of antitubercular agents. The cholesterol-dependent activity of GSK2556286 underscores the importance of targeting the specific metabolic adaptations of Mtb within the host environment.
References
Methodological & Application
Application Notes and Protocols for Testing GSK2556286 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of GSK2556286, a novel antitubercular drug candidate. GSK2556286 acts as an agonist of the Rv1625c adenylyl cyclase in Mycobacterium tuberculosis (Mtb), leading to increased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of cholesterol catabolism, a crucial metabolic pathway for Mtb survival within the host.[1][2][3][4] The protocols outlined below are essential for characterizing the compound's activity in both intracellular and extracellular environments.
Data Presentation: Efficacy of GSK2556286
The following table summarizes the quantitative data on the in vitro efficacy of GSK2556286 against Mycobacterium tuberculosis.
| Assay Type | Mtb Strain | Experimental Condition | Parameter | Value | Reference |
| Intracellular Growth Inhibition | H37Rv | THP-1 macrophage-like cells | IC50 | 0.07 µM | [5][6][7][8] |
| Extracellular Growth Inhibition | H37Rv | Cholesterol-containing medium | IC50 | 2.12 µM | [4][7] |
| Extracellular Growth Inhibition | Erdman | Cholesterol-containing medium | IC50 | 0.71 µM | [4][7] |
| Extracellular Growth Inhibition | H37Rv | Glucose-containing medium | IC50 | >125 µM | [7] |
| Extracellular Growth Inhibition | Erdman | Glucose-containing medium | IC50 | >50 µM | [7] |
| Extracellular Growth Inhibition | Clinical Isolates (n=45) & Lab Strains (n=3) | Cholesterol-containing medium | MIC90 | 1.2 µM | [5][7] |
| cAMP Production | Mtb expressing Rv1625c | In vitro treatment (5 µM, 24h) | Fold Increase | ~50-fold | [1][2][3][4] |
| Cholesterol Metabolism | Wild-type Mtb | [4-14C]-cholesterol radiorespirometry | Inhibition | 90% at 10 µM | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of GSK2556286 in Mycobacterium tuberculosis.
Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
Experimental Workflow Overview
The diagram below outlines the general experimental workflow for assessing the in vitro efficacy of GSK2556286.
Caption: General experimental workflow for GSK2556286 efficacy testing.
Experimental Protocols
Intracellular Growth Inhibition Assay in THP-1 Macrophages
This protocol determines the 50% inhibitory concentration (IC50) of GSK2556286 against M. tuberculosis residing within human macrophage-like cells.
Materials:
-
THP-1 monocytic cell line (ATCC TIB-202)
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth with supplements (ADC or OADC)
-
Human serum
-
GSK2556286
-
96-well or 384-well clear-bottom plates
-
Method for quantifying bacterial viability (e.g., Luciferase assay system, Resazurin (B115843), or materials for CFU plating)
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS, maintaining cell density between 0.2 and 1 x 10^6 cells/mL.[1]
-
Seed 1 x 10^5 cells per well in a 96-well plate in RPMI 1640 with 10% FBS.[9]
-
Add PMA to a final concentration of 40 ng/mL to induce differentiation into macrophage-like cells.[1]
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of M. tuberculosis Inoculum:
-
Infection of THP-1 Cells:
-
Aspirate the PMA-containing medium from the differentiated THP-1 cells and wash twice with fresh RPMI 1640.
-
Infect the cells with the opsonized M. tuberculosis at a multiplicity of infection (MOI) of 1-2.[3]
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Remove extracellular bacteria by washing the cells three times with warm RPMI 1640.[10]
-
-
Compound Treatment:
-
Quantification of Bacterial Growth:
-
Luciferase/GFP Reporter: If using a reporter strain, measure the signal according to the manufacturer's instructions.
-
Resazurin Assay: Add resazurin solution (e.g., 30 µL of a 0.1 mg/mL solution) to each well and incubate for 24-48 hours. Measure fluorescence (Ex/Em: 530-560/590 nm) or absorbance (570 nm and 600 nm).[1]
-
CFU Counting: Lyse the macrophages with a mild detergent (e.g., 0.1% saponin). Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 or 7H11 agar. Incubate for 3-4 weeks and count colonies.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Extracellular Growth Inhibition Assay in Cholesterol-Containing Medium
This assay determines the minimum inhibitory concentration (MIC) or IC50 of GSK2556286 against M. tuberculosis grown in a medium where cholesterol is the primary carbon source.
Materials:
-
M. tuberculosis strain (e.g., H37Rv, Erdman)
-
Minimal medium (see composition below)
-
Cholesterol
-
Tyloxapol
-
Ethanol
-
GSK2556286
-
96-well plates
-
Method for measuring bacterial growth (e.g., spectrophotometer for OD600, Alamar Blue)
Minimal Medium Composition (per liter):
-
Asparagine: 0.5 g
-
KH2PO4: 1.0 g
-
Na2HPO4: 1.5 g
-
Ferric ammonium (B1175870) citrate: 50 mg
-
MgSO4·7H2O: 0.5 g
-
CaCl2: 0.5 mg
-
ZnSO4: 0.1 mg
-
Tyloxapol: 0.05% (to solubilize cholesterol)
-
Cholesterol: 0.01% (prepared as an ethanol/tyloxapol micelle solution)[6][12][13]
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis in standard 7H9 broth to mid-log phase.
-
Wash the bacterial cells twice with phosphate-buffered saline (PBS) to remove residual nutrients from the growth medium.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of GSK2556286 in the cholesterol-containing minimal medium.
-
Inoculate each well with the washed M. tuberculosis to a final OD600 of approximately 0.05.
-
Include positive (no drug) and negative (no bacteria) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 7-14 days.
-
-
Measurement of Growth:
-
OD600: Measure the optical density at 600 nm.
-
Alamar Blue: Add Alamar Blue (10% of the culture volume) and incubate for 24-48 hours. Measure fluorescence.[10]
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
For IC50 determination, calculate the percentage of growth inhibition and fit to a dose-response curve.
-
Intracellular cAMP Measurement Assay
This protocol quantifies the increase in intracellular cAMP levels in M. tuberculosis following treatment with GSK2556286.
Materials:
-
M. tuberculosis culture
-
GSK2556286
-
Lysis buffer (e.g., IP buffer with protease inhibitors)
-
Lysing Matrix B (silica beads)
-
Bead beater
-
cAMP immunoassay kit (e.g., competitive ELISA or fluorescence-based)
Procedure:
-
Mtb Culture and Treatment:
-
Grow M. tuberculosis to mid-log phase.
-
Treat the culture with GSK2556286 (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using a bead beater with Lysing Matrix B.[4]
-
-
cAMP Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant and measure the total protein concentration.
-
Use a commercial cAMP immunoassay kit to measure the cAMP concentration in the supernatant, following the manufacturer's instructions.[14]
-
-
Data Analysis:
-
Normalize the cAMP concentration to the total protein concentration or cell wet weight.
-
Calculate the fold-increase in cAMP levels in the GSK2556286-treated samples compared to the vehicle control.[15]
-
Cholesterol Metabolism Inhibition Assay
This assay measures the ability of GSK2556286 to inhibit the catabolism of cholesterol by M. tuberculosis using radiorespirometry.
Materials:
-
M. tuberculosis culture
-
Minimal medium with cholesterol
-
[4-14C]-cholesterol
-
GSK2556286
-
Sealed vials
-
BACTEC TB-460 Instrument or similar for capturing and quantifying 14CO2
Procedure:
-
Assay Setup:
-
Grow M. tuberculosis to mid-log phase.
-
Wash the cells and resuspend them in minimal medium containing 0.01% unlabeled cholesterol.
-
Add a tracer amount of [4-14C]-cholesterol (e.g., 0.1 µCi/mL).[10]
-
Add serial dilutions of GSK2556286 or vehicle control.
-
-
Incubation and 14CO2 Capture:
-
Data Analysis:
-
Calculate the rate of cholesterol metabolism based on the amount of 14CO2 released over time.
-
Determine the percentage of inhibition of cholesterol metabolism for each concentration of GSK2556286 compared to the vehicle control.
-
References
- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis Infection of THP-1 Cells : A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Mycobacterium tuberculosis PhoP integrates stress response to intracellular survival by regulating cAMP level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterium tuberculosis Is Able To Accumulate and Utilize Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cAMP levels within Mycobacterium tuberculosis and M. bovis BCG increase upon infection of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis response to cholesterol is integrated with environmental pH and potassium levels via a lipid utilization regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THP-1 and Dictyostelium Infection Models for Screening and Characterization of Anti-Mycobacterium abscessus Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Inhibitors of Cholesterol Degradation in Mycobacterium tuberculosis Reveal How the Bacterium’s Metabolism Is Constrained by the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol catabolism by Mycobacterium tuberculosis requires transcriptional and metabolic adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Laboratory Guidelines for the Handling and Storing of GSK286
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe handling, storage, and experimental use of GSK286 (also known as GSK2556286), a potent inhibitor of Mycobacterium tuberculosis (Mtb).
Introduction
GSK286 is an orally active small molecule that selectively inhibits the growth of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its mechanism of action involves the activation of the membrane-bound adenylyl cyclase, Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels. This disrupts cholesterol catabolism, a critical metabolic pathway for Mtb's survival within host macrophages.[2][3] The activity of GSK286 is notably dependent on the presence of cholesterol.[4][5]
Physicochemical and Storage Information
GSK286 is a white to slightly colored crystalline solid.[6] It exhibits excellent stability in both solid and solution states with respect to temperature and light.[6]
Table 1: Chemical and Physical Properties of GSK286
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃N₃O₃ | [1] |
| Molecular Weight | 329.39 g/mol | [1][6] |
| CAS Number | 1210456-20-4 | |
| Appearance | White to slightly colored crystalline solid | [6] |
| Melting Point | >200°C | [6] |
| Solubility | DMSO: 3.0 mg/mL (9.1 mM) (Sonication and heating to 60°C recommended) | [1] |
| Practically insoluble in water | [6] |
Table 2: Recommended Storage Conditions for GSK286
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Stock Solution | -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for GSK286 is not publicly available, preclinical studies have indicated an adequate safety profile, and it is not considered to be a genotoxic hazard.[1][7] However, as with any research chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid inhalation of dust when handling the powdered form. Weigh the compound in a chemical fume hood or a ventilated balance enclosure. Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Preparation of GSK286 Stock Solutions
Materials:
-
GSK286 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Water bath or heat block
Protocol:
-
Bring the GSK286 powder and anhydrous DMSO to room temperature.
-
In a chemical fume hood, weigh the desired amount of GSK286 powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid in dissolution, sonicate the solution and/or heat to 60°C.[1] Ensure the vial is properly sealed during heating.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
In Vitro Minimum Inhibitory Concentration (MIC) Assay in Cholesterol-Containing Medium
This protocol is adapted from standard Mtb MIC determination methods, with the critical inclusion of cholesterol, as GSK286's activity is cholesterol-dependent.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Cholesterol
-
Tyloxapol
-
GSK286 stock solution
-
Sterile 96-well plates
-
Plate reader
Protocol:
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth with OADC to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Cholesterol-Containing Medium:
-
Prepare a stock solution of cholesterol (e.g., 10 mg/mL in a 1:1 mixture of ethanol (B145695) and tyloxapol).
-
Add the cholesterol stock to Middlebrook 7H9 broth to a final concentration of 100 µM.
-
-
Plate Preparation:
-
In a 96-well plate, perform serial dilutions of the GSK286 stock solution in the cholesterol-containing 7H9 medium.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared Mtb inoculum to each well.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
After incubation, assess bacterial growth. This can be done visually, by measuring optical density (OD) at 600 nm, or using a growth indicator like Resazurin.
-
The MIC is defined as the lowest concentration of GSK286 that inhibits visible growth of Mtb.
-
Macrophage Infection Assay
This protocol describes the infection of a human macrophage-like cell line (THP-1) to determine the intracellular activity of GSK286.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv
-
GSK286 stock solution
-
Sterile tissue culture plates
Protocol:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 monocytes in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well.
-
Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Wash the cells with fresh RPMI-1640 medium to remove PMA and allow the cells to rest for 24 hours.
-
-
Infection of Macrophages:
-
Prepare an Mtb inoculum from a mid-log phase culture.
-
Infect the differentiated THP-1 cells with Mtb at a multiplicity of infection (MOI) of 1-10.
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with fresh medium to remove extracellular bacteria.
-
-
GSK286 Treatment:
-
Add fresh medium containing serial dilutions of GSK286 to the infected cells.
-
Include an untreated control.
-
-
Incubation and Assessment of Bacterial Viability:
-
Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Determine the viability of intracellular Mtb by lysing the macrophages (e.g., with 0.1% saponin) and plating the lysate on Middlebrook 7H11 agar (B569324) to enumerate colony-forming units (CFUs).
-
Alternatively, a reporter strain of Mtb (e.g., expressing luciferase or GFP) can be used to assess bacterial viability without cell lysis.
-
Quantitative Data Summary
Table 3: In Vitro and In Vivo Activity of GSK286
| Assay | Strain/Cell Line | Condition | Value | Reference |
| Intracellular IC₅₀ | M. tuberculosis in THP-1 cells | - | 0.07 µM | [4][5] |
| Axenic Culture MIC | M. tuberculosis H37Rv | Cholesterol-containing medium | >10 µM | [6] |
| Axenic Culture IC₅₀ | M. tuberculosis H37Rv | Cholesterol-containing medium | 2.12 µM | [4] |
| Axenic Culture IC₅₀ | M. tuberculosis Erdman | Cholesterol-containing medium | 0.71 µM | [4] |
| Axenic Culture IC₅₀ | M. tuberculosis H37Rv | Glucose medium | >125 µM | [4] |
| Axenic Culture IC₅₀ | M. tuberculosis Erdman | Glucose medium | >50 µM | [4] |
| cAMP Increase | M. tuberculosis lysates | 5 µM GSK286 for 24h | ~50-fold increase | [3][4] |
| In Vivo Efficacy | Chronic TB infection in BALB/c mice | 10-200 mg/kg, p.o., 5 days/week for 4 weeks | Significant bactericidal effect | [4] |
| In Vivo Efficacy | Acute TB infection in mice | 200 mg/kg, p.o., 8 consecutive days | Greatest effect | [4] |
Visualizations
Signaling Pathway of GSK286 in Mycobacterium tuberculosis
References
- 1. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safety-work.org [safety-work.org]
- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Utilizing GSK2556286 in Combination Therapy Studies for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel anti-tubercular drug candidate, GSK2556286, including its mechanism of action, quantitative efficacy data, and detailed protocols for its use in combination therapy studies.
Introduction
GSK2556286 is a promising new chemical entity for the treatment of tuberculosis (TB) with a novel mechanism of action.[1][2] It is particularly effective against intracellular Mycobacterium tuberculosis (Mtb) and shows potential to shorten the duration of TB treatment when used in combination with other drugs.[1][2][3] GSK2556286 demonstrates activity against both drug-sensitive and drug-resistant strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.[2][3][4]
Mechanism of Action
GSK2556286's unique mechanism of action is linked to the disruption of cholesterol catabolism in Mtb, a process essential for the bacterium's survival within the host macrophage.[1][5][6] The drug acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in Mtb.[5][7] This agonistic activity leads to a significant, approximately 50-fold increase in intracellular cyclic AMP (cAMP) levels.[5][7][8] The elevated cAMP levels subsequently inhibit cholesterol metabolism, though the precise downstream mechanism of this inhibition is still under investigation.[5][6] This targeted action against intracellular Mtb makes GSK2556286 a valuable candidate for combination therapies.
References
- 1. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of GSK2556286 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2556286 is a novel anti-tubercular drug candidate that has shown significant potential in shortening the treatment duration for tuberculosis. It acts via a unique mechanism of action, targeting the membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis. This activation leads to a surge in intracellular cyclic AMP (cAMP), which subsequently inhibits cholesterol catabolism, a crucial metabolic pathway for the bacterium's survival within the host.[1][2][3] Accurate and precise measurement of GSK2556286 concentrations in plasma is critical for pharmacokinetic studies, dose-optimization, and overall clinical development.
This document provides detailed application notes and a hypothetical, yet representative, protocol for the quantitative analysis of GSK2556286 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated bioanalytical techniques for small molecule drugs.[4][5][6]
Signaling Pathway of GSK2556286 in Mycobacterium tuberculosis
GSK2556286 exerts its anti-tubercular effect by modulating the cAMP signaling pathway in Mycobacterium tuberculosis. The drug acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c. This activation leads to the conversion of ATP to cyclic AMP (cAMP), significantly increasing intracellular cAMP levels. The elevated cAMP concentration is believed to inhibit key enzymes involved in the cholesterol catabolism pathway, thereby depriving the bacterium of an essential carbon source for its survival and replication within host macrophages.[1][2][3][7][8]
Analytical Method: Quantification of GSK2556286 in Human Plasma by LC-MS/MS
A sensitive and selective LC-MS/MS method is proposed for the determination of GSK2556286 in human plasma. This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.
Quantitative Method Parameters
The following table summarizes the hypothetical performance characteristics of the validated LC-MS/MS method. These values are representative of typical bioanalytical assays for small molecules and serve as a benchmark for method validation.[4][5][6][9]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Intra-day Accuracy (%Bias) | -5.3% to 6.8% |
| Inter-day Accuracy (%Bias) | -4.1% to 7.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
The overall workflow for the analysis of GSK2556286 in plasma samples is depicted below. The process begins with sample collection and culminates in data analysis and reporting.
Detailed Experimental Protocols
Materials and Reagents
-
GSK2556286 reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for GSK2556286
-
Human plasma with K2EDTA as anticoagulant
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of GSK2556286 and its SIL-IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the GSK2556286 stock solution in 50% methanol/water to create calibration standards.
-
Internal Standard Working Solution: Dilute the SIL-IS stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate.
-
Add 100 µL of ultrapure water to each well.
-
Seal the plate and vortex briefly before placing it in the autosampler.
LC-MS/MS Instrumentation and Conditions
The following tables outline the chromatographic and mass spectrometric conditions for the analysis.
Liquid Chromatography Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Parameters
| Parameter | Setting |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by direct infusion of GSK2556286 and its SIL-IS |
| Collision Energy | To be optimized for each transition |
Data Analysis and Quantification
-
Data acquisition and processing will be performed using the instrument-specific software (e.g., Sciex OS, MassHunter).
-
Quantification will be based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve will be constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of GSK2556286 in human plasma. The detailed protocol and performance characteristics outlined in these application notes can serve as a valuable resource for researchers and scientists involved in the clinical development of this promising anti-tubercular agent. Adherence to validated bioanalytical methods is essential for generating high-quality data to support pharmacokinetic and pharmacodynamic assessments.
References
- 1. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical activation of adenylyl cyclase Rv1625c inhibits growth of Mycobacterium tuberculosis on cholesterol and modulates intramacrophage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and genetic activation of cAMP synthesis disrupts cholesterol utilization in Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]
- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mass Spectrometry in Elucidating the Metabolic Effects of GSK286
Application Note
Introduction
GSK286 (also known as GSK2556286) is a novel anti-tubercular drug candidate that has shown significant promise in shortening tuberculosis treatment regimens.[1][2][3] This compound exhibits a unique mechanism of action, selectively targeting the intracellular survival of Mycobacterium tuberculosis (M. tuberculosis) by disrupting its cholesterol metabolism.[4][5] Mass spectrometry has been an indispensable analytical tool in uncovering this mechanism, enabling precise quantification of key signaling molecules and detailed profiling of metabolic pathways affected by GSK286. This application note details the use of mass spectrometry to study the metabolic effects of GSK286 on M. tuberculosis, providing researchers, scientists, and drug development professionals with an overview of the methodologies and key findings.
The primary mechanism of action of GSK286 involves its function as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[1][6] Activation of Rv1625c by GSK286 leads to a dramatic increase in intracellular cyclic AMP (cAMP) levels, a key second messenger.[2][6] This surge in cAMP subsequently inhibits the catabolism of cholesterol, a critical nutrient source for M. tuberculosis during infection.[5][6] Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), has been pivotal in quantifying the changes in cAMP levels and profiling the downstream metabolic consequences.
Key Applications of Mass Spectrometry
Mass spectrometry has been instrumental in several key areas of GSK286 research:
-
Quantification of Intracellular cAMP: LC-MS/MS has been employed to accurately measure the intracellular concentrations of cAMP in M. tuberculosis cultures treated with GSK286. These studies have revealed a significant, approximately 50-fold increase in cAMP levels upon treatment, directly demonstrating the agonistic activity of GSK286 on Rv1625c.[2][6]
-
Metabolic Profiling of Cholesterol Catabolism: High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time of Flight (LC-QTOF), has been used for untargeted and targeted metabolomics.[6] This has allowed for the comprehensive analysis of cholesterol-derived metabolites, confirming that GSK286 treatment leads to a blockage in the cholesterol degradation pathway.[6]
-
Identification of Downstream Metabolic Effects: By analyzing the metabolic profiles of GSK286-treated M. tuberculosis, researchers have been able to identify specific metabolic bottlenecks. For instance, a reduction in cholesterol-derived propionyl-CoA pools has been observed, further substantiating the inhibition of cholesterol catabolism.[6]
-
Pharmacokinetic Analysis: LC-MS/MS is a standard method for determining the concentrations of GSK286 in biological matrices, such as plasma and tissue homogenates, which is crucial for pharmacokinetic studies in preclinical and clinical trials.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the metabolic effects of GSK286 using mass spectrometry.
Table 1: Effect of GSK286 on Intracellular cAMP Levels in M. tuberculosis
| Treatment Group | Fold Change in Intracellular cAMP (vs. DMSO control) | Mass Spectrometry Method | Reference |
| GSK286 | ~50-fold increase | LC-MS/MS | [2][6] |
| DMSO (control) | 1 (baseline) | LC-MS/MS | [6] |
Table 2: Inhibitory Activity of GSK286 on M. tuberculosis Growth
| Condition | IC50 (µM) | Reference |
| Intracellular (THP-1 macrophages) | 0.07 | [3][8] |
| Axenic culture with cholesterol | 0.71 - 2.12 | [3][7] |
| Axenic culture without cholesterol | > 10 | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GSK286 and a general experimental workflow for studying its metabolic effects using mass spectrometry.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with GSK286 in Mycobacterial Cultures
This guide is intended for researchers, scientists, and drug development professionals encountering variability in their experiments with the anti-tubercular drug candidate GSK286. The following information provides direct answers to common issues and detailed troubleshooting steps to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK286?
A1: GSK286 is an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in Mycobacterium tuberculosis.[1][2][3][4][5] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which subsequently inhibits the bacterium's ability to metabolize cholesterol.[1][2][4][5] As cholesterol is a critical carbon source for M. tuberculosis during infection, this disruption of cholesterol catabolism is key to the compound's inhibitory effect.[6]
Q2: Why am I seeing little to no activity of GSK286 in my in vitro cultures?
A2: The most common reason for a lack of GSK286 activity is the absence of cholesterol in the culture medium.[1][7] GSK286's efficacy is critically dependent on cholesterol being the primary carbon source for the mycobacteria.[1][7][8] In standard glucose-based media like Middlebrook 7H9 with glucose, the inhibitory concentration of GSK286 is significantly higher, often showing no activity at standard testing concentrations.[1]
Q3: What is the recommended solvent and storage condition for GSK286?
A3: For in vitro experiments, GSK286 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is important to use freshly opened or anhydrous DMSO, as the compound's solubility can be affected by absorbed water.[1] Stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1] The compound has good stability in both solid and solution states when stored properly.[7][8]
Q4: Can resistance to GSK286 develop in mycobacterial cultures?
A4: Yes, spontaneous resistance to GSK286 can arise.[4][9] This is often due to mutations in the cya gene, which encodes the target protein Rv1625c.[8] If you observe a sudden loss of activity in your experiments, it is advisable to perform genetic sequencing of the cya gene in the resistant isolates to confirm this as the cause.
Q5: Is GSK286 active against non-replicating mycobacteria?
A5: GSK286's mechanism of targeting cholesterol metabolism suggests it is effective against mycobacteria in states that mimic the conditions within a host granuloma, where cholesterol is a key nutrient source.[9] This includes activity against intracellular bacteria within macrophages.[1][7][8][10][11]
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Possible Cause 1: Inconsistent Cholesterol Concentration in Media
-
Troubleshooting Step: Ensure a consistent and appropriate concentration of cholesterol in your culture medium. The activity of GSK286 is directly linked to the presence of cholesterol. Prepare a standardized cholesterol-containing medium for all experiments.
Possible Cause 2: GSK286 Precipitation
-
Troubleshooting Step: GSK286 has low aqueous solubility.[7][8] Visually inspect your culture media for any signs of compound precipitation after adding the GSK286 stock solution. If precipitation is observed, consider optimizing the final DMSO concentration or using a carrier solvent system.
Possible Cause 3: Inoculum Inconsistency
-
Troubleshooting Step: The density of the mycobacterial inoculum can affect MIC values. Standardize your inoculum preparation by measuring the optical density (OD) and correlating it with colony-forming units (CFUs).
Issue 2: Complete Loss of GSK286 Activity
Possible Cause 1: Incorrect Culture Medium
-
Troubleshooting Step: Confirm that you are using a culture medium where cholesterol is the primary carbon source. GSK286 shows minimal to no activity in glucose-based media.[1]
Possible Cause 2: Development of Resistance
-
Troubleshooting Step: If GSK286 was previously active and has now lost its effect, it is highly probable that the mycobacterial population has developed resistance. Isolate single colonies and re-test their susceptibility to GSK286. Sequence the cya gene (Rv1625c) of any resistant isolates to check for mutations.[4]
Possible Cause 3: GSK286 Degradation
-
Troubleshooting Step: While GSK286 is generally stable, improper storage of stock solutions can lead to degradation. Prepare fresh stock solutions from solid compound and re-run the experiment. Ensure stock solutions are stored at -20°C or -80°C.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of GSK286 against Mycobacterium tuberculosis.
| Strain | Condition | Parameter | Value (µM) |
| M. tuberculosis H37Rv | Inside THP-1 macrophages | IC50 | 0.07 |
| M. tuberculosis H37Rv | Axenic culture with cholesterol | IC50 | 2.12 |
| M. tuberculosis Erdman | Axenic culture with cholesterol | IC50 | 0.71 |
| M. tuberculosis H37Rv | Axenic culture with glucose | IC50 | >125 |
| M. tuberculosis Erdman | Axenic culture with glucose | IC50 | >50 |
| Clinical Isolates (Panel) | Axenic culture with cholesterol | MIC90 | 1.2 |
Data compiled from multiple sources.[1][7][10]
Experimental Protocols & Visualizations
Signaling Pathway of GSK286 Action
The diagram below illustrates the mechanism of action of GSK286 in Mycobacterium tuberculosis.
Caption: Mechanism of action of GSK286 in M. tuberculosis.
Troubleshooting Workflow for Inconsistent GSK286 Results
The following workflow provides a logical sequence of steps to diagnose and resolve issues with GSK286 experiments.
Caption: A stepwise guide for troubleshooting GSK286 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Off-Target Effects of VCH-286 in Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize potential off-target effects of VCH-286 in experimental settings.
Important Note on the Identity of this compound
Initial literature review reveals that "this compound" may refer to two distinct experimental compounds. To ensure you are using the correct troubleshooting guidance, please identify your compound of interest below:
-
This compound (CCR5 Inhibitor): An experimental antagonist of the C-C chemokine receptor type 5 (CCR5), investigated for its anti-HIV-1 activity.
-
GSK2556286 (also known as GSK-286): A novel antitubercular drug candidate that targets the adenylyl cyclase Rv1625c in Mycobacterium tuberculosis.
Please proceed to the section relevant to your specific compound.
Section 1: this compound (CCR5 Inhibitor)
This section provides guidance on minimizing off-target effects for this compound, a CCR5 antagonist. The primary concern for off-target effects with this class of compounds is the potential interaction with other G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound as a CCR5 inhibitor?
A1: As a small molecule inhibitor targeting a GPCR, potential off-target effects of this compound could include binding to other chemokine receptors or unrelated GPCRs. This could lead to unintended biological consequences, such as modulation of immune responses, cardiovascular effects, or other signaling pathway disruptions. While specific off-target profiling for this compound is not extensively published, it is crucial to experimentally validate its selectivity.
Q2: How can I be sure that the observed phenotype in my experiment is due to CCR5 inhibition?
A2: To confirm that your experimental observations are a direct result of on-target CCR5 inhibition, a multi-pronged approach is recommended. This includes using control compounds, such as a structurally similar but inactive molecule, and orthogonal validation methods. Genetic knockdown or knockout of CCR5 in your cell model should recapitulate the phenotype observed with this compound treatment. If the phenotype persists in the absence of CCR5, it is likely an off-target effect.
Q3: What is a good starting concentration for this compound in my cellular assays to minimize off-target effects?
A3: It is recommended to perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets. The reported in vitro 50% inhibitory concentrations (IC50) for this compound against HIV-1 are in the low nanomolar range.[1] Starting with a concentration range around the reported IC50 and titrating down is a good strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Varying expression levels of CCR5 or potential off-target receptors. | 1. Quantify CCR5 expression levels in your cell lines (e.g., by qPCR or flow cytometry). 2. Perform a GPCR expression screen to identify other potentially interacting receptors. |
| Observed toxicity at effective concentrations. | Off-target effects leading to cellular stress or apoptosis. | 1. Lower the concentration of this compound and extend the treatment duration. 2. Use a different, structurally unrelated CCR5 inhibitor to see if the toxicity is recapitulated. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay. |
| Discrepancy between this compound and CCR5 siRNA/CRISPR results. | The phenotype is due to an off-target effect of this compound. | 1. Confirm the efficiency of your CCR5 knockdown/knockout. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with CCR5 in your cells. 3. Profile this compound against a panel of related GPCRs to identify potential off-targets. |
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of this compound and Other CCR5 Inhibitors
| Compound | Target HIV-1 Strain | IC50 (nM) |
| This compound | HIV-1BAL | 0.23[1] |
| HIV-1CC1/85 | 0.34[1] | |
| Maraviroc (MVC) | HIV-1BAL | 1.85[1] |
| HIV-1CC1/85 | 4.39[1] | |
| Vicriviroc (VVC) | HIV-1BAL | 3.38[1] |
| HIV-1CC1/85 | 3.78[1] |
Experimental Protocols & Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Section 2: GSK2556286 (GSK-286)
This section provides guidance for researchers using GSK2556286, a novel antitubercular agent that targets the adenylyl cyclase Rv1625c in Mycobacterium tuberculosis (M.tb). The main concern when using this compound in host-pathogen models is its potential effect on mammalian adenylyl cyclases and other host cell signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2556286?
A1: GSK2556286 is an agonist of the membrane-bound adenylyl cyclase Rv1625c in M.tb.[2][3] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels in the bacterium.[2][4] The elevated cAMP levels inhibit cholesterol catabolism, a crucial metabolic pathway for M.tb survival within the host macrophage.[2][4]
Q2: What are the potential off-target effects of GSK2556286 in mammalian cells?
A2: The primary concern for off-target effects in mammalian host cells is the potential activation of endogenous adenylyl cyclases, leading to an increase in host cell cAMP levels. This could modulate various cellular processes, including immune responses, inflammation, and cell survival. However, preclinical studies have shown that GSK2556286 has an adequate safety profile in two preclinical species, suggesting a degree of selectivity for the bacterial target.[5][6]
Q3: How can I confirm that GSK2556286 is acting on its intended target in my M.tb experiments?
A3: To verify on-target activity, you can use an M.tb strain with a genetic deletion or mutation in the rv1625c gene. This mutant strain should be resistant to GSK2556286.[4] Additionally, you can measure intracellular cAMP levels in wild-type M.tb upon treatment with GSK2556286; a significant increase would indicate on-target engagement.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Toxicity observed in host cells (e.g., macrophages) at effective anti-mycobacterial concentrations. | Off-target activation of host cell adenylyl cyclases or other signaling pathways. | 1. Perform a dose-response curve to determine the therapeutic window (concentration that is effective against M.tb but not toxic to host cells). 2. Measure cAMP levels in uninfected host cells treated with GSK2556286. 3. Use a different, structurally unrelated inhibitor of cholesterol metabolism in M.tb to see if the toxicity is specific to GSK2556286. |
| Lack of efficacy in an in vitro culture of M.tb. | GSK2556286's activity is dependent on cholesterol as the carbon source.[2] | Ensure your M.tb culture medium is supplemented with cholesterol. The compound shows minimal activity in standard glycerol-based media.[2] |
| Inconsistent results in different macrophage models. | Differences in host cell cholesterol metabolism or uptake, which can affect M.tb metabolism and susceptibility to GSK2556286. | 1. Characterize the cholesterol content and metabolism of your macrophage models. 2. Standardize the culture conditions, including serum and other potential sources of cholesterol. |
Data Presentation
Table 2: In Vitro Activity of GSK2556286
| Assay Condition | Parameter | Value |
| M.tb in human macrophages (THP-1) | IC50 | 0.07 µM[2][5][7] |
| M.tb (H37Rv) in culture with cholesterol | IC50 | 2.12 µM[2] |
| M.tb (Erdman) in culture with cholesterol | IC50 | 0.71 µM[2] |
| M.tb (H37Rv) in culture with glucose | IC50 | >125 µM[2] |
| M.tb (Erdman) in culture with glucose | IC50 | >50 µM[2] |
Experimental Protocols & Visualizations
Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
Caption: Workflow to investigate off-target effects of GSK2556286 in host cells.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of a compound to its intracellular target in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound (e.g., this compound or GSK2556286) at various concentrations or a vehicle control for a specified duration.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fraction.
-
Western Blot Analysis: Analyze the amount of the target protein (e.g., CCR5 or a host adenylyl cyclase) in the soluble fractions by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Intracellular cAMP Measurement
Objective: To quantify changes in intracellular cyclic AMP levels upon compound treatment.
Methodology:
-
Cell/Bacteria Culture: Culture mammalian cells or M.tb to the desired density.
-
Compound Treatment: Treat the cells/bacteria with GSK2556286 at various concentrations and time points. Include a vehicle control and a positive control (e.g., Forskolin for mammalian cells).
-
Cell Lysis:
-
For Mammalian Cells: Aspirate the medium and lyse the cells with the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA-based).
-
For M.tb: Harvest the bacteria by centrifugation, wash the pellet, and resuspend in a suitable buffer. Lyse the bacteria using bead beating or sonication.
-
-
cAMP Quantification: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive immunoassay where the amount of cAMP in the sample is inversely proportional to the signal generated.
-
Data Normalization: Normalize the cAMP concentration to the total protein concentration or cell number for each sample.
-
Data Analysis: Plot the fold-change in cAMP levels relative to the vehicle-treated control.
Protocol 3: Orthogonal Validation using CRISPR/Cas9 Knockout
Objective: To verify that the observed phenotype is on-target by genetically ablating the target protein.
Methodology:
-
gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting the gene of interest (e.g., CCR5 in a human cell line or rv1625c in M.tb) into a suitable Cas9 expression vector.
-
Transfection/Electroporation: Introduce the gRNA/Cas9 plasmids into the target cells using an appropriate method (e.g., transfection for mammalian cells, electroporation for M.tb).
-
Selection and Clonal Isolation: If the vector contains a selection marker, select for cells that have taken up the plasmid. Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand the clonal populations and validate the knockout of the target gene by sequencing the genomic DNA and by confirming the absence of the protein by Western blot or other relevant methods.
-
Phenotypic Analysis: Subject the validated knockout cells/bacteria to the same experimental conditions as the compound-treated wild-type cells.
-
Comparison: Compare the phenotype of the knockout with that of the wild-type treated with the compound. If the phenotypes match, it provides strong evidence for on-target activity.
References
- 1. Synergistic Combinations of the CCR5 Inhibitor this compound with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving the stability of GSK2556286 in experimental conditions
Welcome to the technical support center for GSK2556286. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of GSK2556286 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK2556286?
A1: GSK2556286 is an orally active, cholesterol-dependent inhibitor of Mycobacterium tuberculosis (M. tuberculosis).[1] It functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[1][2] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the bacterium's cholesterol catabolism, a metabolic pathway crucial for its survival within the host.[2][3][4]
Q2: What are the recommended storage conditions for GSK2556286?
A2: For optimal stability, GSK2556286 powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to avoid repeated freeze-thaw cycles.[5]
Q3: What is the solubility of GSK2556286?
A3: GSK2556286 is practically insoluble in water and aqueous solutions with a pH range of 5-9.[6] It exhibits very slight solubility in simulated gastric fluid and aqueous solutions at a pH of 2-4.[6] For in vitro experiments, GSK2556286 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][7]
Q4: How should I prepare a stock solution of GSK2556286?
A4: To prepare a stock solution, dissolve GSK2556286 in high-quality, anhydrous DMSO.[2][7] The solubility in DMSO is approximately 3.0-3.33 mg/mL (9.1-10.11 mM).[1] To aid dissolution, sonication and gentle warming to 60°C are recommended.[1][2]
Q5: Why is cholesterol necessary in my in vitro assay?
A5: The inhibitory activity of GSK2556286 against extracellular M. tuberculosis is dependent on the presence of cholesterol as a carbon source.[1][6] The compound's mechanism of action is the disruption of cholesterol metabolism; therefore, in the absence of cholesterol, its antitubercular effect is significantly diminished.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | - Incomplete dissolution.- Use of low-quality or hydrated DMSO. | - Ensure the concentration does not exceed 3.33 mg/mL in DMSO.[1]- Use sonication and gentle heating (up to 60°C) to facilitate dissolution.[2]- Use fresh, anhydrous DMSO. |
| Compound Precipitation Upon Dilution into Aqueous Media | - Low aqueous solubility of GSK2556286.[6]- Rapid change in solvent polarity. | - Perform serial dilutions to minimize precipitation.[5]- Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent toxicity to cells.[5] |
| Inconsistent or No Activity in in vitro Assays | - Absence or insufficient concentration of cholesterol in the culture medium.[1]- Degradation of the compound due to improper storage. | - Supplement the culture medium with cholesterol. The activity of GSK2556286 is cholesterol-dependent.[8]- Prepare fresh stock solutions from powder stored at -20°C.[1]- Ensure aliquots of stock solutions are stored at -80°C and avoid repeated freeze-thaw cycles.[1][5] |
| High Background Signal or Cellular Toxicity | - High concentration of DMSO in the final assay volume. | - Ensure the final concentration of DMSO is below 0.5%.[5]- Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[5] |
Data Summary
Physicochemical and Stability Properties
| Property | Value | Reference |
| Molecular Weight | 329.39 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 200°C | [8] |
| Solid State Stability | Excellent stability with respect to temperature and light. | [6] |
| Solution State Stability | Excellent stability with respect to temperature and light. | [6] |
Storage Recommendations
| Format | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Solubility
| Solvent | Solubility | Comments | Reference |
| Water (pH 5-9) | Practically insoluble | [6] | |
| Simulated Gastric Fluid (pH 2-4) | Very slightly soluble | [6] | |
| DMSO | ~3.0-3.33 mg/mL (~9.1-10.11 mM) | Sonication and warming to 60°C recommended. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of GSK2556286 Stock Solution
-
Weigh the desired amount of GSK2556286 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 3.33 mg/mL (10.11 mM).[1]
-
To facilitate dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 60°C with intermittent vortexing until a clear solution is obtained.[2]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: in vitro Activity Assay against M. tuberculosis
-
Culture M. tuberculosis in a suitable broth medium (e.g., Middlebrook 7H9) supplemented with a defined carbon source. For assessing GSK2556286 activity, cholesterol must be included as a primary carbon source.[1][8]
-
Prepare serial dilutions of the GSK2556286 stock solution in the cholesterol-containing culture medium. Ensure the final DMSO concentration is below 0.5%.[5]
-
Inoculate the microplate wells containing the diluted compound with a standardized suspension of M. tuberculosis.
-
Include appropriate controls: a positive control (a known anti-tubercular drug), a negative control (no drug), and a vehicle control (DMSO at the same final concentration as the test wells).
-
Incubate the plates under appropriate conditions (e.g., 37°C).
-
Determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) by measuring bacterial growth using a suitable method, such as optical density readings or a resazurin-based viability assay.
Visualizations
Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
Caption: Workflow for testing GSK2556286 in vitro.
Caption: Decision tree for troubleshooting GSK2556286 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2556286 | Antibacterial | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GSK286 Resistance Development in Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GSK286. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to GSK286 in Mycobacterium tuberculosis (M. tb) during long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK286?
A1: GSK286 is a novel antitubercular drug candidate that functions as an agonist of the membrane-anchored adenylyl cyclase Rv1625c (also known as Cya) in M. tb.[1][2] Activation of Rv1625c by GSK286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. tb during infection, thereby inhibiting its growth, particularly within macrophages.[1][3][4]
Q2: What is the primary mechanism of resistance to GSK286?
A2: The primary mechanism of resistance to GSK286 is the acquisition of mutations in the cya gene (Rv1625c), which encodes the drug's target, the adenylyl cyclase Rv1625c.[2][3] These mutations can include frameshift mutations, premature stop codons, and missense mutations that lead to a loss of function of the Rv1625c protein.[3] A non-functional Rv1625c prevents GSK286 from inducing the production of cAMP, thus rendering the drug ineffective.[1]
Q3: How frequently does resistance to GSK286 arise?
A3: The frequency of spontaneous resistance to GSK286 in vitro has been reported to be approximately 2.2 x 10⁻³.[2]
Q4: Do mutations in the cya gene affect the viability or growth of M. tb in the absence of GSK286?
A4: The cya gene (Rv1625c) is considered non-essential for the in vitro growth of M. tb. Studies on cya knockout mutants have shown that their growth is comparable to the wild-type strain in standard laboratory media. This suggests that the development of resistance to GSK286 through cya mutations does not impose a significant fitness cost on the bacterium in vitro.
Q5: Is there cross-resistance between GSK286 and other anti-tuberculosis drugs?
A5: No, GSK286-resistant mutants with mutations in the cya gene have been shown to remain susceptible to other anti-tubercular drugs.[3][4] This indicates a novel mechanism of action for GSK286 and suggests its potential for use in combination therapies against drug-resistant strains of M. tb. However, cross-resistance has been observed with other experimental compounds that also target Rv1625c, such as mCLB073.[1][2]
Q6: What strategies can be employed to overcome or mitigate the development of resistance to GSK286?
A6: A primary strategy to combat the development of resistance to GSK286 is the use of combination therapy.[5][6] Preclinical studies have shown that GSK286 can be effectively combined with other anti-tubercular agents, such as bedaquiline (B32110) (B) and pretomanid (B1679085) (Pa).[3][7][8] Notably, a regimen of BPa + GSK286 has shown comparable efficacy to the BPaL (bedaquiline, pretomanid, and linezolid) regimen, suggesting that GSK286 could potentially replace the more toxic linezolid (B1675486) in future treatment regimens for drug-resistant tuberculosis.[1][7][8]
Troubleshooting Guides
Problem 1: Decreased susceptibility of M. tb cultures to GSK286 in long-term experiments.
-
Possible Cause: Development of spontaneous resistance to GSK286.
-
Troubleshooting Steps:
-
Isolate single colonies: Plate the culture on solid medium (e.g., Middlebrook 7H10 or 7H11 agar) to obtain isolated colonies.
-
Perform MIC testing: Determine the Minimum Inhibitory Concentration (MIC) of GSK286 for individual clones compared to the parental wild-type strain. A significant increase in the MIC (e.g., >10-fold) indicates resistance.
-
Sequence the cya gene: Extract genomic DNA from the resistant isolates and the parental strain. Amplify and sequence the cya (Rv1625c) gene to identify potential mutations.
-
Analyze sequencing data: Compare the cya gene sequences of the resistant isolates to the wild-type sequence to identify mutations (frameshift, nonsense, missense).
-
Problem 2: Difficulty in isolating GSK286-resistant mutants.
-
Possible Cause: Inappropriate selection pressure or culture conditions.
-
Troubleshooting Steps:
-
Optimize GSK286 concentration: Ensure the concentration of GSK286 in the selective plates is appropriate. A concentration of 8x the MIC of the wild-type strain has been successfully used.[3]
-
Use cholesterol-containing medium: The activity of GSK286 is dependent on the presence of cholesterol. Ensure that the solid medium used for selection contains cholesterol as a primary carbon source.[3]
-
Plate a sufficient number of cells: To increase the probability of isolating spontaneous mutants, plate a high density of bacteria (e.g., 10⁷ to 10⁸ cells) on each selective plate.
-
Incubate for an adequate duration: M. tb is a slow-growing bacterium. Incubate the plates for at least 3-4 weeks to allow for the growth of resistant colonies.
-
Data Presentation
Table 1: In Vitro Activity of GSK286 Against Wild-Type and Resistant M. tb Strains
| Strain | Genotype | IC₅₀ (µM) in cholesterol medium | IC₉₀ (µM) in cholesterol medium | Fold Increase in Resistance (IC₅₀) |
| M. tb H37Rv (Wild-Type) | cya wild-type | ~0.71 - 2.12 | - | - |
| cya knockout mutant | Δcya | >50 | - | >25 |
| Spontaneous Resistant Mutants | cya mutated | >50 | >50 | >25 |
Data compiled from Nuermberger et al., 2022.[3]
Table 2: Susceptibility of GSK286-Resistant Mutants to Other Antitubercular Drugs
| Drug | MIC (µg/mL) against Wild-Type M. tb | MIC (µg/mL) against GSK286-Resistant Mutants |
| Isoniazid | 0.015 - 0.03 | 0.015 - 0.03 |
| Rifampicin | 0.008 - 0.015 | 0.008 - 0.015 |
| Ethambutol | 0.5 - 1.0 | 0.5 - 1.0 |
| Moxifloxacin | 0.06 - 0.125 | 0.03 - 0.06 |
| Bedaquiline | 0.03 - 0.06 | 0.06 - 0.125 |
| Linezolid | 0.125 - 0.25 | 0.125 - 0.25 |
Data represents typical ranges and is compiled from Nuermberger et al., 2022.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the EUCAST reference method for M. tb.[7][8]
-
Prepare M. tb Inoculum:
-
Harvest M. tb colonies from a fresh solid culture and suspend in Middlebrook 7H9 broth with 10% OADC supplement and glass beads.
-
Vortex to create a homogenous suspension.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC broth to obtain the final inoculum of approximately 10⁵ CFU/mL.
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of GSK286 in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of GSK286 in 7H9-OADC broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterile control well.
-
Seal the plate and incubate at 37°C for 14-21 days.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of GSK286 that completely inhibits visible growth of M. tb.
-
Protocol 2: Isolation of Spontaneous GSK286-Resistant Mutants
-
Prepare Bacterial Culture:
-
Grow a culture of wild-type M. tb in 7H9-OADC broth to mid-log phase.
-
Concentrate the culture by centrifugation and resuspend the pellet in a small volume of broth.
-
-
Plating on Selective Medium:
-
Prepare Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC and cholesterol.
-
Add GSK286 to the molten agar to a final concentration that is 4-8 times the MIC of the wild-type strain.
-
Spread a high density of the concentrated bacterial culture (e.g., 10⁸ to 10⁹ CFUs) onto the GSK286-containing plates.
-
Also, plate serial dilutions of the culture on non-selective plates to determine the initial viable cell count.
-
-
Incubation and Colony Selection:
-
Incubate the plates at 37°C for 3-6 weeks.
-
Pick individual colonies that appear on the GSK286-containing plates.
-
-
Confirmation of Resistance:
-
Subculture the selected colonies in drug-free medium.
-
Confirm the resistant phenotype by re-testing the MIC of GSK286 for each isolate as described in Protocol 1.
-
Visualizations
References
- 1. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Refining Protocols for cAMP Measurement in Drug Discovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds that modulate intracellular cyclic AMP (cAMP) levels, using GSK2556286 as an illustrative example of a potent cAMP-inducing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a compound like GSK2556286?
A1: GSK2556286 is an agonist for the membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis.[1][2][3][4] Its activation leads to a significant, approximately 50-fold, increase in intracellular cAMP levels, which in turn inhibits cholesterol catabolism in the bacterium.[5][3][4] When studying similar compounds in mammalian cells, the target would likely be a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cAMP.
Q2: What are the critical first steps before starting a cAMP measurement experiment?
A2: Before beginning your experiment, it is crucial to confirm the health and viability of your cells. Ensure they are at a low passage number and have a confluency of 60-80% if using adherent cells.[6] Additionally, verify the transfection efficiency if you are using a transient transfection system.[7] It is also best practice to prepare fresh reagents for your assay.
Q3: How can I minimize variability between replicate wells in my cAMP assay?
A3: Significant variability can be caused by several factors. "Edge effects" in microplates can be a major contributor due to evaporation; consider not using the outer wells of the plate for critical samples.[7] Ensure thorough mixing of reagents and a consistent cell density in each well. Inconsistent agonist stimulation time or concentration can also lead to variability.
Q4: My basal cAMP signal is very high, even without adding my compound. What could be the cause?
A4: A high basal cAMP level can obscure the signal from your agonist. This can be due to constitutive (agonist-independent) activity of the receptor, especially in overexpression systems.[7] High concentrations of a phosphodiesterase (PDE) inhibitor, used to prevent cAMP degradation, can also lead to elevated basal levels. Consider titrating the PDE inhibitor to find the lowest effective concentration.[7]
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio (Small Assay Window)
Potential Causes:
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Inefficient Agonist Stimulation: The concentration of your test compound may be too low, or the stimulation time may be too short to elicit a maximal response.
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Suboptimal Cell Density: Too few cells will produce an insufficient cAMP signal, while too many cells can saturate the assay reagents.
-
Incorrect Instrument Settings: The plate reader settings (e.g., gain, integration time) may not be optimized for your specific assay format.[7]
Solutions:
-
Optimize Agonist Concentration and Stimulation Time: Perform a dose-response curve with your compound to determine the optimal concentration (EC80 is often used for antagonist assays).[7] Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time.[7]
-
Optimize Cell Density: Perform a cell titration experiment to find the cell number that provides the best assay window while ensuring the signal falls within the linear range of your cAMP standard curve.[8]
-
Optimize Instrument Settings: Consult your plate reader's manual and your assay kit's instructions to ensure you are using the optimal settings for detection.
Problem 2: High Background Signal
Potential Causes:
-
Constitutive Receptor Activity: The receptor you are studying may be constitutively active in your cell line, leading to a high basal level of cAMP.[7]
-
Excessive PDE Inhibition: The concentration of your PDE inhibitor (e.g., IBMX) may be too high, leading to an accumulation of basal cAMP.
-
Cell Stress: Stressed or unhealthy cells can have dysregulated signaling pathways, potentially leading to elevated cAMP.
Solutions:
-
Reduce PDE Inhibitor Concentration: Titrate the concentration of your PDE inhibitor to find the lowest effective concentration that still provides a robust signal with a positive control.[7]
-
Consider a Different Cell Line: If constitutive activity is high, you may need to use a cell line with lower or more regulatable expression of your target receptor.[7]
-
Ensure Proper Cell Culture and Handling: Follow best practices for cell culture to maintain healthy and viable cells for your experiments.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from a dose-response experiment measuring cAMP levels in cells treated with a GSK2556286-like compound.
| Compound Concentration (µM) | Mean cAMP Level (nM) | Standard Deviation | Fold Change over Basal |
| 0 (Basal) | 5 | 0.8 | 1.0 |
| 0.01 | 15 | 2.1 | 3.0 |
| 0.1 | 50 | 6.5 | 10.0 |
| 1 | 200 | 25.0 | 40.0 |
| 10 | 245 | 30.2 | 49.0 |
| 100 | 250 | 31.5 | 50.0 |
Experimental Protocols
Protocol 1: General cAMP Measurement using a LANCE® Ultra cAMP Kit
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells expressing the target receptor
-
GSK2556286 or other test compound
-
Assay buffer
-
PDE inhibitor (e.g., IBMX)
-
cAMP standard
-
LANCE® Ultra cAMP detection reagents
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a serial dilution of your test compound in the appropriate solvent (e.g., DMSO), and then dilute further in assay buffer.
-
-
Cell Stimulation:
-
Add the PDE inhibitor to the cells and incubate as recommended by the assay kit.
-
Add your test compound to the wells and incubate for the optimized stimulation time at room temperature.
-
-
cAMP Detection:
-
Add the LANCE® Ultra cAMP detection reagents to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader according to the kit's instructions.
-
-
Data Analysis:
-
Generate a cAMP standard curve and use it to calculate the cAMP concentration in your samples.
-
Visualizations
Signaling Pathway
References
- 1. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting unexpected phenotypes in GSK286-exposed bacteria
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK286. The information is designed to address specific issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK286?
A1: GSK286 is an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in Mycobacterium tuberculosis (M. tuberculosis).[1][2] This interaction leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold.[1][2] The elevated cAMP signaling ultimately inhibits the catabolism of cholesterol, a critical carbon source for M. tuberculosis during infection.[1][3][4]
Q2: Under what conditions is GSK286 expected to be most effective?
A2: GSK286 demonstrates potent activity against M. tuberculosis residing within macrophages and in axenic cultures that are supplemented with cholesterol.[5][6] Its efficacy is significantly reduced in standard laboratory media lacking cholesterol, as its mechanism is directly linked to the inhibition of cholesterol metabolism.[5][7]
Q3: What are the known resistance mechanisms to GSK286?
A3: Resistance to GSK286 is primarily associated with mutations in the rv1625c gene (also known as cya), which encodes the target adenylyl cyclase.[1][5] These mutations prevent GSK286 from binding to and activating the enzyme, thus averting the downstream inhibitory effects. Spontaneous mutants resistant to GSK286 have shown cross-resistance to other Rv1625c agonists.[2][7] Importantly, GSK286-resistant mutants generally remain susceptible to other classes of antitubercular drugs.[5]
Q4: Is GSK286 cytotoxic to mammalian cells?
A4: Differentiating between the intended anti-mycobacterial effect and potential host cell toxicity is crucial. It is recommended to determine the 50% cytotoxic concentration (CC50) in relevant host cell lines. A therapeutic index (TI), calculated as CC50 / MIC (Minimum Inhibitory Concentration), of 10 or greater is generally considered favorable.[8]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses common unexpected outcomes in GSK286-exposed bacteria in a question-and-answer format.
Q5: Why am I observing no or reduced efficacy of GSK286 in my in vitro experiments?
A5: Several factors could contribute to a lack of efficacy. Please consider the following:
-
Inappropriate Growth Medium: GSK286's activity is cholesterol-dependent.[5][6] Ensure that your culture medium (e.g., 7H9) is supplemented with cholesterol. The compound shows minimal activity in cholesterol-free media.[7]
-
Bacterial Strain: The primary target of GSK286, Rv1625c, is specific to M. tuberculosis. The compound's efficacy against other bacterial species may be limited unless they possess a homologous and susceptible adenylyl cyclase.
-
Spontaneous Resistance: As with many antimicrobial agents, spontaneous resistance can arise. Consider sequencing the rv1625c (cya) gene in your bacterial population to check for mutations.[5]
-
Compound Integrity: Verify the integrity and concentration of your GSK286 stock solution. Improper storage or handling can lead to degradation.
Q6: My GSK286-treated bacteria are showing a phenotype inconsistent with cholesterol catabolism inhibition. What could be the cause?
A6: While the primary mechanism involves cholesterol metabolism, the significant increase in cAMP can have broader effects on bacterial physiology.
-
Off-Target Effects of High cAMP: A 50-fold increase in intracellular cAMP is a substantial metabolic event.[1] This could lead to downstream effects on other cAMP-regulated pathways, potentially resulting in unexpected morphological or metabolic changes.
-
Strain-Specific Responses: The genetic background of your M. tuberculosis strain could influence its response to elevated cAMP levels, leading to unique phenotypes.
Q7: I am observing high variability in my experimental replicates. What are the potential sources of this inconsistency?
A7: High variability can stem from several aspects of the experimental setup.
-
Inoculum Preparation: Clumping of M. tuberculosis can lead to inconsistent starting bacterial densities. Ensure your bacterial suspension is homogenous before inoculation.[8]
-
Compound Solubility: GSK286 has low aqueous solubility.[5] Ensure your stock solution is fully dissolved and that the compound does not precipitate in your assay medium.
-
Plate Edge Effects: Evaporation in the outer wells of microplates can concentrate the compound, leading to skewed results. Using a plate sealer and avoiding the outermost wells for critical data points is recommended.[8]
Quantitative Data Summary
Table 1: In Vitro Efficacy of GSK286
| Parameter | Value | Cell/Culture Condition | Reference |
| IC50 | 0.07 µM | M. tuberculosis in THP-1 macrophages | [5][6][9] |
| IC50 | 0.71 - 2.12 µM | M. tuberculosis in axenic culture with cholesterol | [5] |
| MIC90 | 1.2 µM | Panel of clinical M. tuberculosis isolates |
Table 2: In Vivo Efficacy of GSK286 in Murine Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| Acute TB Infection (C57BL/6 mice) | 10 - 200 mg/kg | Dose-dependent reduction in bacterial load | [5] |
| Chronic TB Infection (BALB/c mice) | ≤10 mg/kg | Maximal bactericidal effect, similar to isoniazid | [5] |
| Chronic TB Infection (C3HeB/FeJ mice) | 40 mg/kg | Significant reduction in bacterial load | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Axenic Culture
-
Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 medium supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Inoculum Standardization: Adjust the bacterial suspension to a McFarland standard of 0.5 to ensure a consistent starting density.
-
Assay Medium: Prepare 7H9 medium supplemented with 0.5 mM cholesterol.
-
Compound Dilution: Perform serial dilutions of GSK286 in the cholesterol-supplemented 7H9 medium in a 96-well plate.
-
Inoculation: Inoculate the wells with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
Readout: Assess bacterial growth using a viability stain such as AlamarBlue. The MIC is the lowest concentration of GSK286 that inhibits visible growth.[1]
Protocol 2: Intracellular Efficacy Assay
-
Cell Culture: Culture THP-1 human monocyte-like cells and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Infection: Infect the differentiated macrophages with M. tuberculosis at a specified multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh culture medium containing serial dilutions of GSK286.
-
Incubation: Incubate the infected cells for 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Readout: Lyse the macrophages to release intracellular bacteria and determine the number of viable bacteria by plating serial dilutions of the lysate on solid agar (B569324) (e.g., Middlebrook 7H10 or 7H11) and counting colony-forming units (CFU).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Liquid Chromatography Methods for GSK2556286
Welcome to the technical support center for the analysis of GSK2556286 using liquid chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the quantitative analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the liquid chromatography analysis of GSK2556286, particularly when using LC-MS/MS for bioanalytical studies.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the basic piperidine (B6355638) moiety of GSK2556286 with residual silanols on the column. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the analyte is protonated. - Employ a column with end-capping or a different stationary phase (e.g., PFP). - Consider using a lower injection volume or a sample solvent weaker than the initial mobile phase. |
| Low Recovery or Poor Sensitivity | Inefficient extraction from the biological matrix (e.g., whole blood, plasma). Analyte adsorption to sample collection tubes or labware. Ion suppression in the mass spectrometer due to matrix components. | - Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios. - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Adjust the chromatographic gradient to separate GSK2556286 from co-eluting matrix components. - Consider solid-phase extraction (SPE) for cleaner sample extracts. |
| High Backpressure | Particulate matter from the sample blocking the column frit. Precipitation of the analyte or matrix components in the mobile phase. | - Ensure all samples and solvents are filtered through a 0.22 µm filter. - Use a guard column to protect the analytical column. - Check the solubility of GSK2556286 in the mobile phase. Given its insolubility in aqueous solutions, ensure sufficient organic content.[1] |
| Variable Retention Times | Inadequate column equilibration between injections. Fluctuations in mobile phase composition or column temperature. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Ghost Peaks | Carryover from a previous injection of a high-concentration sample. | - Optimize the needle wash procedure in the autosampler. - Inject a blank solvent after high-concentration samples to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of GSK2556286 in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of GSK2556286 in biological samples like whole blood and plasma.[1] This technique offers high sensitivity and selectivity, which is crucial for pharmacokinetic studies where low concentrations of the drug are often measured.
Q2: How should I prepare whole blood samples for LC-MS/MS analysis of GSK2556286?
A2: A common and effective method for preparing whole blood samples is protein precipitation. This involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the analyte can be injected into the LC-MS/MS system. For pharmacokinetic studies, whole blood samples are often lysed with distilled water before protein precipitation.[1]
Q3: What are the key considerations for developing a robust LC method for GSK2556286?
A3: Given that GSK2556286 has a substituted 4-aryloxypiperidine structure, a reversed-phase C18 column is a good starting point. The mobile phase should consist of an aqueous component with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is typically required to achieve good peak shape and resolution from endogenous matrix components.
Q4: Is GSK2556286 stable in solution?
A4: GSK2556286 has been reported to have excellent stability in both solid and solution states with respect to temperature and light.[1] However, it is always good practice to perform stability studies under your specific experimental conditions (e.g., in the analytical solvent and in the biological matrix at different storage temperatures) as part of the method validation process.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for GSK2556286 in BALB/c mice after a single oral dose.
| Dose (mg/kg) | Cmax (µg/mL) | AUC0–∞ (µg·h/mL) |
| 10 | 1.38 | 6.61 |
Data obtained from a study in uninfected BALB/c mice.[1]
Experimental Protocols
Adapted UPLC-MS/MS Method for the Quantification of GSK2556286 in Whole Blood
This protocol is an adapted method based on validated procedures for similar analytes in biological matrices. It is recommended that this method be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ion Transitions: To be determined by direct infusion of a standard solution of GSK2556286.
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Collision Gas Pressure
-
4. Method Validation
The analytical method should be validated for the following parameters as per regulatory guidelines:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Caption: LC Method Optimization Workflow for GSK2556286 Analysis.
Caption: Logical Flow for Troubleshooting LC Analysis Issues.
References
mitigating cytotoxicity of GSK286 in macrophage infection models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK286 in macrophage infection models. Our aim is to help you navigate common experimental challenges and ensure the successful application of this novel antitubercular agent.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Q1: I am observing high levels of macrophage death after GSK286 treatment. Is this expected?
A1: Generally, no. GSK286 is a novel inhibitor of Mycobacterium tuberculosis (Mtb) that has demonstrated a favorable safety profile in preclinical studies.[1][2][3] It exhibits high potency against intracellular Mtb, with a 50% inhibitory concentration (IC50) in THP-1 macrophages of approximately 0.07 µM.[2][3][4] Cytotoxicity towards the host macrophage at effective therapeutic concentrations is not a commonly reported issue. If you are observing significant macrophage death, it is likely due to experimental variables.
Please refer to the following table to troubleshoot potential causes:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your specific macrophage model and compare it to the effective concentration (IC50) for Mtb. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Run a solvent-only control to assess its effect on macrophage viability. |
| Contamination | Check your cell cultures for signs of bacterial or fungal contamination, which can cause cell death. Regularly test your cultures for mycoplasma. |
| Macrophage Health and Density | Use healthy, actively dividing macrophages. Ensure you are seeding cells at an optimal density; both sparse and overly confluent cultures can be more susceptible to stress. |
| Sensitive Macrophage Subtype | Primary macrophages can be more sensitive than cell lines like THP-1. If using primary cells, handle them with extra care and ensure media conditions are optimal. |
| Prolonged Incubation Time | Reduce the duration of exposure to GSK286. A 24- to 72-hour incubation is typically sufficient for assessing anti-mycobacterial activity. |
Below is a troubleshooting workflow to help diagnose the source of unexpected cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Role of Rv1625c in the Mechanism of Action of the Novel Anti-Tubercular Drug Candidate GSK286
A Comparative Guide for Researchers
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics with unique mechanisms of action. GSK2556286 (GSK286) is a promising new anti-tubercular drug candidate that has demonstrated potent activity against Mtb, particularly within the host macrophage environment.[1][2][3][4][5] This guide provides a comprehensive comparison of experimental data validating the role of the membrane-bound adenylyl cyclase, Rv1625c, in the mechanism of action of GSK286, and compares its activity with other known Rv1625c agonists.
GSK286: A Cholesterol-Dependent Inhibitor of M. tuberculosis
GSK286 was identified through high-throughput screening of compounds that inhibit the intracellular growth of Mtb within human macrophage-like cells (THP-1).[2][3][6] A key characteristic of GSK286 is its cholesterol-dependent activity. The compound shows potent inhibition of Mtb growth in the presence of cholesterol, a crucial carbon source for Mtb during infection, while its activity is significantly lower in standard laboratory media lacking cholesterol.[1][2][3]
Table 1: Cholesterol-Dependent Activity of GSK286 against M. tuberculosis
| Strain | Culture Condition | IC50 / MIC | Reference |
| Mtb H37Rv | Intracellular (THP-1 macrophages) | 0.07 µM (IC50) | [1][2] |
| Mtb H37Rv | Axenic culture with cholesterol | 2.12 µM (IC50) | [1] |
| Mtb Erdman | Axenic culture with cholesterol | 0.71 µM (IC50) | [1] |
| Mtb H37Rv | Axenic culture with glucose | >125 µM (IC50) | [1] |
| Mtb Erdman | Axenic culture with glucose | >50 µM (IC50) | [1] |
Rv1625c: The Molecular Target of GSK286
Experimental evidence strongly indicates that GSK286 exerts its anti-tubercular effect by directly targeting and activating the adenylyl cyclase Rv1625c.[6][7][8][9] Rv1625c is one of at least 15 distinct adenylyl cyclases in Mtb and is involved in the production of the second messenger cyclic AMP (cAMP).[10][11]
The GSK286-Rv1625c Signaling Pathway
The proposed mechanism of action involves GSK286 binding to and activating Rv1625c, leading to a significant increase in intracellular cAMP levels.[6][7][12] This elevation in cAMP disrupts the normal metabolic processes of Mtb, particularly the catabolism of cholesterol.[6][7][12] The inhibition of cholesterol metabolism deprives the bacterium of a critical energy source, ultimately leading to growth inhibition, especially within the cholesterol-rich environment of the host macrophage.
Experimental Validation of Rv1625c as the Target
Several key experiments have been conducted to validate the role of Rv1625c in GSK286's mechanism of action.
Rv1625c-Dependent cAMP Production
Treatment of wild-type Mtb with GSK286 results in a dramatic, dose-dependent increase in intracellular cAMP levels.[1][6][7][12] In contrast, this effect is abrogated in an Mtb mutant lacking a functional Rv1625c gene.[6][7][9]
Table 2: Rv1625c-Dependent Increase in Intracellular cAMP upon GSK286 Treatment
| Mtb Strain | Treatment | Fold Increase in cAMP (approx.) | Reference |
| Wild-type | GSK286 (5 µM, 24h) | ~50-fold | [1][12] |
| rv1625c mutant | GSK286 | No significant increase | [6][9][12] |
Resistance Mapping to rv1625c
Spontaneous Mtb mutants resistant to GSK286 were isolated and their genomes were sequenced. A significant number of these resistant mutants harbored mutations in the rv1625c gene.[2][6] These mutations likely alter the structure of the Rv1625c protein, preventing GSK286 from binding and activating it.
Cross-Resistance with Other Rv1625c Agonists
Further evidence for the specific targeting of Rv1625c comes from cross-resistance studies. GSK286-resistant mutants also exhibit resistance to other known Rv1625c agonists, such as V-58 and mCLB073, which have a similar mode of action.[7][9][12]
Table 3: Comparison of Rv1625c Agonists
| Compound | Key Features | Reference |
| GSK286 | Potent, orally active, cholesterol-dependent inhibitor of Mtb. Currently in clinical development. | [1][2][6] |
| V-58 | Small molecule shown to directly activate Rv1625c and inhibit Mtb growth on cholesterol. | [10][11] |
| mCLB073 | Known Rv1625c agonist, used in cross-resistance studies to confirm the target of GSK286. | [9][12] |
Experimental Protocols
Measurement of Intracellular cAMP Levels
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Bacterial Culture: M. tuberculosis strains (wild-type and rv1625c mutant) are cultured to mid-log phase in appropriate media (e.g., 7H9 broth) with and without cholesterol supplementation.
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Compound Treatment: Cultures are treated with varying concentrations of GSK286 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis: Bacterial cells are harvested by centrifugation, washed, and then lysed using methods such as bead beating or sonication to release intracellular contents.
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cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: cAMP levels are normalized to the total protein concentration of the lysate, and the fold change in cAMP is calculated relative to the vehicle-treated control.
Experimental Workflow for Validating Rv1625c as the Target of GSK286
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical activation of adenylyl cyclase Rv1625c inhibits growth of Mycobacterium tuberculosis on cholesterol and modulates intramacrophage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical activation of adenylyl cyclase Rv1625c inhibits growth of Mycobacterium tuberculosis on cholesterol and modulates intramacrophage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison: The Novel Anti-Tubercular Candidate GSK2556286 Versus Standard First-Line Therapies
For Immediate Release
In the relentless global fight against tuberculosis (TB), the emergence of novel drug candidates offers a beacon of hope, particularly in the face of rising drug resistance. This guide provides a comprehensive comparison of the efficacy of a promising new agent, GSK2556286, with the established first-line anti-tubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data.
Executive Summary
GSK2556286 is a novel, orally active inhibitor of Mycobacterium tuberculosis with a unique mechanism of action that is dependent on cholesterol metabolism.[1][2] Preclinical data demonstrates potent activity against a range of drug-sensitive and drug-resistant clinical isolates, both within and outside of macrophages.[3][4] Notably, GSK2556286 shows potential to shorten treatment durations when used in combination with other anti-tubercular agents.[3][5] Standard first-line TB drugs, while effective, are hampered by the lengthy treatment duration and the growing threat of resistance. This comparison will delve into the quantitative efficacy data and experimental methodologies to provide a clear perspective on the potential advantages of this novel candidate.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for GSK2556286 and standard first-line TB drugs, facilitating a direct comparison of their anti-tubercular activity.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Drug | MIC90 (µM) against Clinical Isolates | IC50 in Human Macrophages (µM) | Mechanism of Action |
| GSK2556286 | 1.2[6] | 0.07[2][3][4] | Acts via Rv1625c, a membrane-bound adenylyl cyclase, leading to increased cAMP and reduced cholesterol metabolism.[1][2] |
| Isoniazid | >4 mg/L (>29 µM) for MDR isolates[7] | - | Inhibits mycolic acid synthesis, disrupting the bacterial cell wall.[1][8] |
| Rifampicin | - | - | Inhibits DNA-dependent RNA polymerase, preventing RNA synthesis.[1][8] |
| Pyrazinamide | - | - | Converted to pyrazinoic acid, which disrupts membrane energetics and transport functions.[8] |
| Ethambutol | - | - | Interferes with the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][8] |
Note: Direct comparison of MIC90 values should be approached with caution due to variations in the panels of clinical isolates and testing methodologies.
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis (BALB/c mice)
| Treatment Regimen | Duration | Bacterial Load Reduction (log10 CFU in lungs) | Relapse Rate (%) |
| GSK2556286 (10 mg/kg, monotherapy) | 4 weeks | Similar to isoniazid[9] | - |
| Standard Regimen (Isoniazid, Rifampicin, Pyrazinamide - RHZ) | 2 months | ~4 log10 reduction[3] | Varies significantly depending on duration and mouse model (can be high in some models).[6][10][11] |
| GSK2556286 (50 mg/kg) + Bedaquiline + Pretomanid | 2 months | Significantly increased efficacy compared to Bedaquiline + Pretomanid alone.[3][5] | - |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
Caption: General experimental workflow for TB drug efficacy testing.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of efficacy data. Below are the detailed protocols for the key experiments cited in this guide.
Intramacrophage Activity Assay
The intracellular activity of GSK2556286 is a critical indicator of its potential to clear infections within host cells.
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells.
-
Infection: Differentiated THP-1 cells are infected with M. tuberculosis at a specific multiplicity of infection.
-
Drug Treatment: Infected cells are treated with serial dilutions of GSK2556286 or control drugs.
-
Incubation: The treated cells are incubated for a defined period to allow for drug action and bacterial replication.
-
Lysis and Plating: The macrophages are lysed to release intracellular bacteria, which are then plated on solid media to determine the number of viable bacteria (Colony Forming Units - CFU).
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of bacterial growth, is calculated by comparing the CFU counts from treated and untreated cells.
In Vivo Efficacy in Murine Models
Murine models are the standard for preclinical evaluation of anti-tubercular drugs, providing insights into a drug's performance in a living organism.
-
Animal Model: BALB/c mice are commonly used due to their susceptibility to M. tuberculosis and the development of a chronic infection.
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a persistent lung infection, mimicking the natural route of human infection.
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Treatment Initiation: Treatment with GSK2556286, standard drugs, or a vehicle control is initiated after a chronic infection has been established (typically 2-4 weeks post-infection).
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Drug Administration: Drugs are administered orally via gavage, typically five days a week for a specified duration (e.g., 4-8 weeks).
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Bactericidal Activity Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on nutrient agar (B569324) to enumerate the bacterial load (CFU). The reduction in CFU compared to the untreated control group is a measure of the drug's bactericidal activity.
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Relapse Studies: To assess the sterilizing activity of a drug regimen, a cohort of treated mice is left untreated for a period (e.g., 3 months) after the completion of therapy. The mice are then euthanized, and their lungs are cultured to determine the proportion of mice with a recurrence of infection (relapse).
Conclusion
GSK2556286 presents a promising profile as a novel anti-tubercular agent. Its unique mechanism of action, potent intracellular activity, and efficacy against drug-resistant strains, coupled with its potential to shorten treatment regimens, position it as a valuable candidate for further clinical development. While direct comparisons with standard first-line drugs are complex due to differing experimental conditions in the available literature, the preclinical data strongly suggests that GSK2556286 could play a significant role in future TB treatment strategies. Further head-to-head clinical trials will be essential to definitively establish its comparative efficacy and safety in humans.
References
- 1. Assessment of Bactericidal Drug Activity and Treatment Outcome in a Mouse Tuberculosis Model Using a Clinical Beijing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Elimination Rate, Persistent Subpopulation Removal, and Relapse Rates of Mycobacterium tuberculosis by Using Combinations of First-Line Drugs in a Modified Cornell Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
cross-resistance studies between VCH-286 and existing antibiotics
Extensive research reveals that VCH-286 is not an antibiotic and therefore, the concept of cross-resistance with existing antibiotics is not applicable. Instead, this compound is identified as a novel antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[][2] As an antiviral agent, its activity and potential for resistance are studied in the context of other anti-HIV drugs, not antibacterial agents.
This guide clarifies the nature of this compound and summarizes the available data on its interactions with other antiretroviral agents, which is the scientifically relevant comparison.
Understanding this compound's Mechanism of Action
This compound functions as an HIV entry inhibitor. By binding to the CCR5 co-receptor on the surface of human cells, it prevents the HIV-1 virus from attaching and entering the cell, thus inhibiting viral replication. This mechanism is distinct from that of any antibiotic, which target bacterial-specific structures and pathways.
The signaling pathway for HIV-1 entry and the inhibitory action of this compound can be visualized as follows:
Caption: HIV-1 entry and inhibition by this compound.
Combination Studies with Other Anti-HIV-1 Inhibitors
While cross-resistance with antibiotics is not relevant, the efficacy of this compound has been evaluated in combination with other classes of anti-HIV-1 drugs. A key study investigated its interactions with reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors, and fusion inhibitors.[2][3]
The primary goal of these combination studies is to assess for synergistic, additive, or antagonistic effects. Synergy, where the combined effect is greater than the sum of individual effects, is highly desirable in antiviral therapy as it can increase efficacy and reduce the likelihood of drug resistance.
Experimental Protocol for In Vitro Anti-HIV-1 Activity and Combination Analysis
The following is a generalized protocol based on the methodologies described in the referenced literature for assessing the anti-HIV-1 activity of this compound and its combinations.[2][3]
1. Cell and Virus Culture:
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Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2).
-
HIV-1 strains (e.g., R5-tropic strains like BaL) are propagated in these stimulated PBMCs.
2. Antiviral Assay (Single Drug):
-
Stimulated PBMCs are infected with a standardized amount of HIV-1.
-
The infected cells are then cultured in the presence of serial dilutions of this compound.
-
After a set incubation period (e.g., 7 days), the level of viral replication is measured by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The 50% inhibitory concentration (IC50), the drug concentration at which viral replication is inhibited by 50%, is calculated.
3. Combination Assay (Checkerboard Method):
-
A checkerboard pattern of drug concentrations is created by serially diluting this compound and a second anti-HIV drug horizontally and vertically in a multi-well plate.
-
Infected PBMCs are added to each well.
-
Following incubation, viral replication is assessed as described above.
-
The interaction between the two drugs is analyzed using a combination index (CI), often calculated with the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
The workflow for these experiments can be summarized as follows:
Caption: Experimental workflow for in vitro anti-HIV-1 assays.
Summary of this compound Combination Effects
Studies have shown that this compound, when used in paired combinations with other classes of HIV-1 inhibitors, generally results in synergistic or additive interactions.[2][3] For instance, synergistic activity was observed when this compound was combined with zidovudine (B1683550) (AZT, a reverse transcriptase inhibitor), nevirapine (B1678648) (NVP, a non-nucleoside reverse transcriptase inhibitor), saquinavir (B1662171) (SQV, a protease inhibitor), raltegravir (B610414) (RTG, an integrase inhibitor), and enfuvirtide (B549319) (T-20, a fusion inhibitor).[2]
However, when combined with other CCR5 inhibitors like maraviroc (B1676071) (MVC) and vicriviroc (B613818) (VVC), the effects ranged from synergy to antagonism.[2][3] This suggests that caution should be exercised when co-administering multiple drugs that target the same receptor.
The following table summarizes the observed interactions of this compound with other anti-HIV-1 drugs.
| Drug Class | Representative Drug(s) | Observed Interaction with this compound |
| Reverse Transcriptase Inhibitors | Zidovudine (AZT), Nevirapine (NVP) | Synergistic |
| Protease Inhibitors | Saquinavir (SQV) | Synergistic |
| Integrase Inhibitors | Raltegravir (RTG) | Synergistic |
| Fusion Inhibitors | Enfuvirtide (T-20) | Synergistic |
| CCR5 Inhibitors | Maraviroc (MVC), Vicriviroc (VVC) | Ranged from Synergy to Antagonism |
Conclusion
This compound is an investigational antiviral agent targeting the CCR5 co-receptor for the treatment of HIV-1 infection. The concept of cross-resistance with antibiotics is not applicable to this compound due to its distinct mechanism of action and target. In the context of its intended use, combination studies with other anti-HIV-1 drugs have demonstrated that this compound has the potential to be a valuable component of combination antiretroviral therapy, exhibiting synergistic effects with several classes of existing drugs. These findings highlight the importance of understanding the specific nature of a drug candidate to perform relevant comparative studies.
References
Comparative Analysis of GSK2556286 and Alternative Anti-Tuberculosis Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-tuberculosis drug candidate, GSK2556286, with currently approved and investigational drugs for the treatment of Mycobacterium tuberculosis (M. tuberculosis). The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of GSK2556286 as a component of future tuberculosis treatment regimens.
Executive Summary
GSK2556286 is a promising new chemical entity with a unique mechanism of action that is dependent on cholesterol, a crucial substrate for M. tuberculosis during infection. It acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of cholesterol catabolism. This mode of action is distinct from existing anti-TB drugs and suggests that GSK2556286 could be effective against drug-resistant strains and contribute to shortening treatment durations. This guide presents a side-by-side comparison of GSK2556286's in vitro activity against various M. tuberculosis strains with that of key comparator drugs, including components of the Nix-TB regimen (bedaquiline, pretomanid (B1679085), and linezolid) and other novel agents like sutezolid (B1681842) and delpazolid.
Data Presentation: In Vitro Activity against M. tuberculosis
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for GSK2556286 and comparator drugs against different strains of M. tuberculosis. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as culture media and assay methods can influence the results.
Table 1: Activity of GSK2556286 against various M. tuberculosis strains.
| Strain | MIC (µM) | IC50 (µM) | Culture Conditions | Reference |
| H37Rv | >125 (glucose medium) | 2.12 (cholesterol medium) | Axenic culture | [1] |
| Erdman | >50 (glucose medium) | 0.71 (cholesterol medium) | Axenic culture | [1] |
| Clinical Isolates (45) | MIC90: 1.2 (range: 0.3-1.4) | - | Cholesterol-based media | [2] |
| M. africanum & M. bovis | Similar to H37Rv and Erdman | - | Cholesterol-based media | [2] |
| Intracellular (THP-1 cells) | - | 0.07 | Infected macrophages | [1] |
Table 2: Comparative in vitro activity of GSK2556286 and alternative drugs against M. tuberculosis.
| Drug | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| GSK2556286 | H37Rv, Erdman, Clinical Isolates | 0.13 - 0.60 (cholesterol) | - | 0.52 (cholesterol) | [2] |
| Linezolid | H37Rv | 0.5 - 1 | 0.5 | 0.5 | [2][3] |
| MDR-TB isolates | <0.125 - 4 | 0.5 | 0.5 - 2.0 | [3] | |
| XDR-TB isolates | - | - | 0.25 | [4] | |
| Bedaquiline | H37Rv | 0.015 - 0.12 | - | - | [5] |
| Wild-type strains | - | Median: 0.4 | - | [1] | |
| MDR/XDR isolates | 0.0039 - 0.25 | - | - | [6] | |
| Pretomanid | H37Rv | 0.06 - 0.25 | - | - | |
| Clinical Isolates (non-Lineage 1) | - | - | ECOFF: 0.5 | [7] | |
| Lineage 1 Isolates | - | - | ECOFF: 2.0 | [8] | |
| Sutezolid | Drug-susceptible & resistant isolates | ≤0.0625 - 0.5 | ≤0.062 | - | |
| Delpazolid | MDR-TB isolates | - | - | 0.5 | [4] |
| XDR-TB isolates | - | - | 1.0 | [4] |
Note: MIC values for GSK2556286 are presented in µg/mL for easier comparison, converted from µM using a molecular weight of 434.5 g/mol .
Experimental Protocols
This section provides a general overview of the methodologies used to determine the in vitro activity of the compared compounds. For specific details, please refer to the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
1. Culture Media and Conditions:
-
M. tuberculosis strains are typically cultured in Middlebrook 7H9 broth or on 7H10/7H11 agar (B569324) supplemented with oleic acid-albumin-dextrose-catalase (OADC) or albumin-dextrose-catalase (ADC).[4]
-
For assessing the activity of GSK2556286, the medium is supplemented with cholesterol as the primary carbon source, as its activity is cholesterol-dependent.[1][2]
2. Assay Methods:
-
Broth Microdilution: This is a common method where two-fold serial dilutions of the drug are prepared in 96-well plates. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for 7-14 days.[6]
-
Resazurin (B115843) Microtiter Assay (REMA): After incubation, a resazurin solution is added to the wells. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change.[6]
-
Mycobacteria Growth Indicator Tube (MGIT) System: This automated system detects mycobacterial growth by measuring oxygen consumption. The MIC is determined as the lowest drug concentration that inhibits growth compared to a drug-free control.[8]
3. Intracellular Activity Assay:
-
Human macrophage-like cell lines (e.g., THP-1) are infected with M. tuberculosis.
-
The infected cells are then treated with different concentrations of the drug.
-
After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs). The IC50 is the concentration that reduces bacterial growth by 50%.[1]
Generation of Resistant Mutants
-
High concentrations of M. tuberculosis are plated on solid medium (e.g., 7H11 agar with cholesterol for GSK2556286) containing the drug at a concentration several times the MIC.
-
Colonies that grow are selected and sub-cultured in the presence of the drug to confirm resistance.
-
Whole-genome sequencing is then performed on the resistant mutants to identify mutations responsible for the resistance phenotype. For GSK2556286, resistance is often associated with mutations in the rv1625c gene.[2][6]
Mandatory Visualization
Signaling Pathway of GSK2556286 in M. tuberculosis
The following diagram illustrates the proposed mechanism of action of GSK2556286.
Caption: Mechanism of action of GSK2556286 in M. tuberculosis.
Experimental Workflow for MIC Determination (REMA)
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration using the Resazurin Microtiter Assay.
Caption: Workflow for MIC determination using the REMA method.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
GSK286's Impact on Mycobacterial Transcriptome: A Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic landscape in Mycobacterium tuberculosis following treatment with GSK286, contrasted with untreated bacteria. While direct, publicly available RNA-sequencing data from GSK286-treated M. tuberculosis is limited, this document synthesizes the well-established mechanism of action of GSK286 to infer its transcriptomic consequences. The information is supported by experimental data from key studies that have elucidated the drug's effects on mycobacterial signaling and metabolism.
Mechanism of Action: A Cascade to Inhibit Cholesterol Catabolism
GSK286 is a novel anti-tubercular drug candidate that disrupts the ability of Mycobacterium tuberculosis to utilize host-derived cholesterol, a critical nutrient source for the bacterium's survival and persistence within macrophages.[1][2][3] The drug's primary target is the membrane-bound adenylyl cyclase, Rv1625c.[1][4]
Upon binding to Rv1625c, GSK286 acts as an agonist, stimulating the enzyme's activity.[1][4] This leads to a significant increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][5] Elevated cAMP levels, in turn, mediate the inhibition of the cholesterol catabolism pathway in M. tuberculosis.[1][2] This disruption of a key metabolic pathway ultimately hinders the bacterium's growth and replication, particularly in the cholesterol-rich environment of the host.[2][6]
The following diagram illustrates the signaling pathway initiated by GSK286 treatment.
Quantitative Analysis of GSK286 Activity
The following table summarizes key quantitative data from studies on GSK286, demonstrating its potent effects on M. tuberculosis.
| Parameter | Value | Organism/System | Reference |
| Intracellular cAMP Increase | ~50-fold | M. tuberculosis | [1] |
| IC50 (Intramacrophage) | < 0.1 µM | M. tuberculosis in macrophages | [7] |
| MIC (in vitro, with cholesterol) | > 10 µM | M. tuberculosis H37Rv | [7] |
| Dependence on Rv1625c | No cAMP production or growth inhibition in rv1625c transposon mutant | M. tuberculosis | [1] |
Inferred Transcriptomic Comparison: GSK286-Treated vs. Untreated Mycobacteria
Based on the established mechanism of action, a comparative transcriptomic analysis would be expected to reveal the following differences:
| Gene/Pathway Category | Expected Expression in GSK286-Treated Mycobacteria | Rationale |
| Cholesterol Catabolism Genes | Downregulated | The primary consequence of elevated cAMP is the transcriptional repression of genes required for cholesterol breakdown. This includes genes regulated by KstR and KstR2.[1] |
| Genes regulated by cAMP | Differentially Regulated | Genes with cAMP-responsive elements in their promoters would be expected to show altered expression. The specific up- or down-regulation would depend on the gene's role in the cAMP signaling network. |
| Stress Response Genes | Potentially Upregulated | As the bacterium is deprived of a key carbon source and faces metabolic stress, genes involved in stress responses may be upregulated. |
Experimental Protocols
The findings presented in this guide are based on a variety of experimental methodologies. Below are summaries of the key protocols used to investigate the effects of GSK286 on Mycobacterium tuberculosis.
Mycobacterial Growth Inhibition Assays
-
Intramacrophage Activity: Human monocyte-like cell lines (e.g., THP-1) are differentiated into macrophages and infected with M. tuberculosis. The infected cells are then treated with a range of GSK286 concentrations. Bacterial viability is assessed after a defined incubation period using methods such as enumeration of colony-forming units (CFU) or reporter gene assays (e.g., luciferase).
-
In Vitro Minimum Inhibitory Concentration (MIC) Determination: M. tuberculosis is cultured in a liquid medium (e.g., 7H9 broth) supplemented with a carbon source, such as cholesterol. The bacteria are exposed to serial dilutions of GSK286. The MIC is determined as the lowest drug concentration that prevents visible growth, often measured by optical density or a viability indicator like AlamarBlue.[2]
cAMP Level Quantification
-
M. tuberculosis cultures are treated with GSK286 or a vehicle control (e.g., DMSO) for a specified time.
-
Bacterial cells are harvested, and intracellular cAMP is extracted.
-
cAMP levels are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA) kits.[4]
Genetic Validation of Drug Target
-
Mutant Generation: A mutant strain of M. tuberculosis lacking the rv1625c gene (e.g., via transposon mutagenesis or targeted gene deletion) is generated.
-
Comparative Analysis: The wild-type and rv1625c-mutant strains are treated with GSK286. The effects on growth in cholesterol-containing media and intracellular cAMP levels are compared between the two strains to confirm that Rv1625c is the target of the drug.[1]
Transcriptional Reporter Assays
-
A reporter strain of M. tuberculosis is constructed where the promoter of a key cholesterol catabolism gene (e.g., prpD) is fused to a reporter gene, such as Green Fluorescent Protein (GFP).
-
The reporter strain is treated with GSK286, and the reporter signal (e.g., GFP fluorescence) is measured to assess the effect of the drug on the promoter's activity. A decrease in the signal indicates transcriptional repression.[8]
The following diagram outlines a general experimental workflow for assessing the impact of GSK286.
References
- 1. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical activation of adenylyl cyclase Rv1625c inhibits growth of Mycobacterium tuberculosis on cholesterol and modulates intramacrophage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. researchgate.net [researchgate.net]
GSK2556286 Demonstrates Potent In Vivo Efficacy in Murine Tuberculosis Models, Offering Potential to Shorten Treatment Duration
A novel antitubercular drug candidate, GSK2556286, has shown significant efficacy in reducing bacterial load in multiple mouse models of tuberculosis (TB), positioning it as a promising component for future treatment-shortening regimens.[1][2][3][4] Studies have demonstrated its activity in both acute and chronic infection models, and in combination with other TB drugs, it has shown potential to replace existing components without loss of efficacy.[1][5]
GSK2556286 is a small molecule that inhibits the growth of Mycobacterium tuberculosis within human macrophages and is particularly active in the presence of cholesterol, a crucial carbon source for the bacteria during infection.[1][2][3][6] Its novel mechanism of action targets the adenylyl cyclase Rv1625c, leading to increased intracellular cAMP levels and subsequent disruption of cholesterol catabolism, a pathway essential for the pathogen's survival in the host.[5][7][8] This distinct mechanism results in no cross-resistance with existing antitubercular drugs.[1][2][3][4][9]
Comparative In Vivo Efficacy in Murine Models
The in vivo efficacy of GSK2556286 has been evaluated as both a monotherapy and in combination with other TB drugs in various mouse strains that replicate different aspects of human TB pathology.
Monotherapy Efficacy
In chronic infection models, GSK2556286 demonstrated dose-dependent bactericidal activity. Studies in BALB/c and C3HeB/FeJ mice, which develop caseating granulomas similar to human TB, showed a significant reduction in lung bacterial load after four weeks of treatment.[3][6]
| Animal Model | Treatment | Dosage (mg/kg) | Treatment Duration | Mean Log10 CFU Reduction in Lungs (Compared to Untreated Control) |
| BALB/c Mice (Chronic Infection) | GSK2556286 | 10 | 4 weeks | ~2.0 |
| GSK2556286 | 30 | 4 weeks | ~2.5 | |
| Isoniazid | 25 | 4 weeks | ~3.0 | |
| C3HeB/FeJ Mice (Chronic Infection) | GSK2556286 | 10 | 4 weeks | ~1.5 |
| GSK2556286 | 30 | 4 weeks | ~2.0 | |
| Isoniazid | 25 | 4 weeks | ~2.5 | |
| C57BL/6 Mice (Acute Infection) | GSK2556286 | Various | 8 days | Dose-dependent reduction |
Note: The data presented above are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.
Combination Therapy and Comparison with Linezolid (B1675486)
A key finding is the potential for GSK2556286 to replace linezolid in the BPaL regimen (bedaquiline, pretomanid, and linezolid), a combination therapy for drug-resistant TB. In a BALB/c mouse model, substituting linezolid with GSK2556286 in the BPaL regimen resulted in no loss of bactericidal or sterilizing activity.[1] This is significant as linezolid is associated with substantial toxicity, and a viable replacement could improve patient outcomes.
Experimental Protocols
The following are generalized experimental protocols for the in vivo efficacy studies based on the available literature.
Murine Models of Tuberculosis Infection
-
Acute Infection Model (C57BL/6 mice): Mice are infected via aerosol with a low dose of M. tuberculosis. Treatment typically starts one day post-infection and continues for a short duration (e.g., 8 days) to assess the early bactericidal activity of the compound.
-
Chronic Infection Model (BALB/c and C3HeB/FeJ mice): Mice are infected via aerosol and the infection is allowed to establish for several weeks to develop chronic features, such as well-formed granulomas. Treatment is then administered for a longer duration (e.g., 4 weeks or more) to evaluate the drug's efficacy against a persistent bacterial population. C3HeB/FeJ mice are particularly noted for forming caseating granulomas, which are a hallmark of human TB.[1]
Efficacy Assessment
The primary endpoint for efficacy is the bacterial load in the lungs, measured in colony-forming units (CFU). At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on selective media to enumerate the viable bacteria.
Mechanism of Action and Experimental Workflow
The proposed mechanism of action of GSK2556286 and a typical experimental workflow for evaluating its in vivo efficacy are depicted in the diagrams below.
Caption: Mechanism of action of GSK2556286 in Mycobacterium tuberculosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adenylyl Cyclase Activators: GSK286 and Forskolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of GSK286, a novel adenylyl cyclase activator with a specific therapeutic target, and forskolin (B1673556), a widely used tool in research for the general activation of adenylyl cyclase. We delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to support further investigation.
Introduction to Adenylyl Cyclase Activation
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1][2] The activation of adenylyl cyclase can be initiated by various signals, including the activation of G-protein coupled receptors (GPCRs).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, regulating a wide array of cellular functions.[3][4] The modulation of adenylyl cyclase activity is a key area of interest in drug discovery and biomedical research.[2]
Side-by-Side Comparison: GSK286 vs. Forskolin
GSK286 and forskolin represent two distinct classes of adenylyl cyclase activators. GSK286 is a targeted drug candidate, while forskolin is a broad activator used primarily in research settings.
| Feature | GSK286 (GSK2556286) | Forskolin |
| Primary Target | Membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis[5][6][7] | Catalytic subunit of most mammalian adenylyl cyclase isoforms[1][8] |
| Mechanism of Action | Agonist of Rv1625c, leading to increased intracellular cAMP levels in M. tuberculosis[5][6][9] | Direct, reversible activation of the adenylyl cyclase enzyme |
| Primary Application | Novel antitubercular drug candidate with the potential to shorten tuberculosis treatment[6][9][10] | Research tool for studying cAMP-mediated signaling pathways, and in differentiation protocols[8][11] |
| Reported Efficacy/Potency | Intramacrophage activity < 0.1 µM against M. tuberculosis.[10] Increases intracellular cAMP levels ~50-fold in M. tuberculosis.[6] | EC50 = 0.5 µM for type I adenylyl cyclase.[12] IC50 = 41 nM for type I adenylyl cyclase.[12] |
| Cellular Effect | Inhibits the growth of M. tuberculosis in cholesterol media[5][7] | General increase in intracellular cAMP levels in a wide variety of cell types[8] |
| In Vivo Action | Shown to be active in various animal models of tuberculosis and reduces relapse rates[10] | Positive inotropic, platelet antiaggregatory, and antihypertensive actions[1] |
Signaling Pathway of Adenylyl Cyclase Activation
The following diagram illustrates the general signaling pathway involving adenylyl cyclase activation. GPCRs, upon ligand binding, activate G-proteins, which in turn modulate adenylyl cyclase activity. The subsequent rise in cAMP activates PKA, leading to downstream cellular responses. Forskolin directly activates adenylyl cyclase, bypassing the GPCR. GSK286 acts as an agonist on a specific adenylyl cyclase in M. tuberculosis.
Caption: General adenylyl cyclase signaling pathway.
Experimental Protocols
This protocol provides a general framework for measuring adenylyl cyclase activity in response to activators like forskolin.[2] Modifications may be necessary for specific cell types or for studying membrane-bound cyclases like Rv1625c.
1. Preparation of Cellular Membranes:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 15-30 minutes to allow for cell swelling.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Adenylyl Cyclase Activity Assay:
-
Prepare a reaction mixture containing assay buffer, ATP, and a regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine).
-
Add the membrane preparation to the reaction mixture.
-
Add the test compound (e.g., GSK286, forskolin) or vehicle control.
-
Incubate the reaction at 30°C or 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
Measure the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA or TR-FRET-based assays).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Express adenylyl cyclase activity as pmol of cAMP produced per minute per mg of protein.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vitro adenylyl cyclase activity assay.
Caption: Workflow for an adenylyl cyclase activity assay.
Conclusion
GSK286 and forskolin are both valuable molecules for studying and modulating adenylyl cyclase activity. However, their applications are distinct. GSK286 is a promising, targeted therapeutic for tuberculosis, acting on a specific bacterial adenylyl cyclase. In contrast, forskolin is a broad-spectrum activator of mammalian adenylyl cyclases, making it an indispensable tool for basic research into cAMP signaling. The choice of activator will, therefore, depend entirely on the specific research or therapeutic goal. The experimental protocols and workflows provided here offer a starting point for the quantitative assessment of these and other adenylyl cyclase activators.
References
- 1. Forskolin, Adenylyl cyclase activator (CAS 66575-29-9) | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. cellagentech.com [cellagentech.com]
- 12. medchemexpress.com [medchemexpress.com]
Assessing the Target Specificity of GSK2556286: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2556286 is a novel, orally active antitubercular agent that has garnered significant interest for its unique mechanism of action against Mycobacterium tuberculosis (Mtb).[1][2][3] This guide provides a comprehensive comparison of GSK2556286's specificity for its target, the membrane-bound adenylyl cyclase Rv1625c, against other compounds targeting the same pathway. The information presented is based on available preclinical and early clinical data, offering insights for researchers engaged in tuberculosis drug discovery and development.
Mechanism of Action: A Novel Approach to Mtb Inhibition
GSK2556286 exerts its bactericidal effect through a novel mechanism that is dependent on the metabolic state of Mtb, particularly its reliance on cholesterol as a carbon source within the host macrophage.[4][5] The compound acts as an agonist of the mycobacterial adenylyl cyclase Rv1625c.[6][7] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol catabolism, a pathway crucial for Mtb's survival and persistence within the host.[6][7] The specificity of GSK2556286 is intrinsically linked to its unique mode of action, which is highly effective in the intracellular environment where Mtb utilizes host cholesterol.[4][5]
Preclinical Safety and Early Clinical Development
Preclinical studies in rats and monkeys have demonstrated a favorable safety profile for GSK2556286.[1][8] No acute cardiovascular, respiratory, or adverse neurobehavioral effects were observed in single or repeat-dose studies at concentrations up to 1000 mg/kg/day.[1][8] Furthermore, in vitro and in vivo assessments have indicated that GSK2556286 does not pose a genotoxic hazard.[1][8]
A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of GSK2556286 in healthy adult volunteers.[4][9] However, the study was terminated early based on pre-defined stopping criteria.[9] The specific reasons for this termination have not been publicly disclosed.
Comparative Analysis of Inhibitors Targeting Cholesterol Catabolism
GSK2556286 belongs to a class of emerging antitubercular agents that target the cholesterol catabolism pathway in Mtb. For a comprehensive understanding of its specificity, it is valuable to compare it with other compounds that act on the same or related targets.
Table 1: Quantitative Comparison of Inhibitors Targeting Mtb Cholesterol Catabolism
| Compound | Primary Target | Mechanism of Action | IC50 (Intracellular Mtb) | Off-Target Data (Publicly Available) |
| GSK2556286 | Rv1625c (adenylyl cyclase) | Agonist; increases cAMP, inhibits cholesterol catabolism | 0.07 µM | No specific kinome scan or broad panel data available. Preclinical studies show a good safety profile.[1][8] |
| mCLB073 | Rv1625c (adenylyl cyclase) | Agonist; increases cAMP, inhibits cholesterol catabolism | Not explicitly stated, but potent in vitro and in vivo activity reported.[10] | No evidence of activating mammalian adenylyl cyclases in tested cell lines.[7] |
| V-58 | Rv1625c (adenylyl cyclase) | Agonist; increases cAMP, inhibits cholesterol catabolism | Not explicitly stated, parent compound of mCLB073.[10] | No evidence of activating mammalian adenylyl cyclases in tested cell lines.[7] |
| V-13-011503 | HsaAB (monooxygenase) | Inhibitor of A/B ring degradation in cholesterol catabolism | Not explicitly stated for intracellular Mtb. | No specific off-target data available. |
| V-13-012725 | HsaAB (monooxygenase) | Inhibitor of A/B ring degradation in cholesterol catabolism | Not explicitly stated for intracellular Mtb. | No specific off-target data available. |
Experimental Methodologies
A critical aspect of evaluating drug specificity is the experimental protocol used. While specific off-target screening data for GSK2556286 is not publicly available, the following are standard methodologies used to assess compound specificity:
Kinome Scanning
This high-throughput screening method assesses the interaction of a compound against a large panel of human kinases. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to measure the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases. This provides a quantitative measure of off-target kinase interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature. By measuring the amount of soluble protein at different temperatures in the presence and absence of a compound, one can determine direct target interaction within the cell. This method can be adapted to a high-throughput format to screen for off-target interactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by GSK2556286 and a general workflow for assessing compound specificity.
Caption: Signaling pathway of GSK2556286 in M. tuberculosis.
Caption: General workflow for assessing compound specificity.
Conclusion
GSK2556286 represents a promising new class of antitubercular agents with a highly specific, novel mechanism of action targeting the cholesterol metabolism of M. tuberculosis. Its activity is potent within the intracellular environment, a key niche for Mtb persistence. While comprehensive off-target profiling data against a broad range of human proteins is not publicly available, preclinical safety studies suggest a favorable therapeutic window.[1][8] The lack of cross-resistance with existing TB drugs further underscores the novelty of its target and mechanism.[4][5]
For drug development professionals, the case of GSK2556286 highlights the importance of targeting pathogen-specific metabolic pathways that are essential in the host environment. Further investigation into the specificity of GSK2556286 and related compounds through comprehensive screening assays will be crucial for their continued development and potential to shorten and improve tuberculosis treatment regimens. The early termination of the Phase 1 trial warrants consideration and underscores the importance of thorough safety and tolerability assessments in human subjects.[9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Pharmacological and genetic activation of cAMP synthesis disrupts cholesterol utilization in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK2556286 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 Safety, Tolerability and Pharmacokinetics of GSK2556286 | Working Group for New TB Drugs [newtbdrugs.org]
- 10. A new molecule disrupts tuberculosis by cutting off cholesterol | Drug Discovery News [drugdiscoverynews.com]
Understanding GSK286's Impact on Bacterial Physiology: A Comparative Metabolomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic impact of GSK286 on Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. By leveraging metabolomics data, we compare the physiological effects of GSK286 with other key antitubercular drugs, offering insights into its unique mechanism of action.
Executive Summary
GSK286 is a novel antitubercular drug candidate that disrupts the cholesterol catabolism of M. tuberculosis, a critical metabolic pathway for the bacterium's survival and persistence within the host. Unlike many traditional antibiotics that target cell wall synthesis or DNA replication, GSK286 employs a unique mechanism by activating a specific adenylyl cyclase, leading to a cascade of metabolic changes. This guide will delve into the specifics of this mechanism and compare its metabolomic footprint to that of other antitubercular agents.
Comparative Metabolomic Impact on Mycobacterium tuberculosis
The following table summarizes the known metabolic impact of GSK286 in comparison to other first and second-line antitubercular drugs. It is important to note that this data is synthesized from multiple studies, and direct head-to-head comparative metabolomics data for all these compounds under identical experimental conditions is not yet available.
| Drug Class | Example Drug(s) | Primary Target | Key Metabolic Impact on M. tuberculosis |
| Adenylyl Cyclase Agonist | GSK286 | Rv1625c (Adenylyl Cyclase) | Inhibition of cholesterol catabolism , leading to a significant increase in intracellular cAMP levels (~50-fold)[1][2]. Metabolic profiling has shown that while cholesterol breakdown is blocked, the overall pools of steroid metabolites are not significantly affected[1][2]. This suggests a targeted disruption rather than a complete shutdown of sterol-related pathways. |
| Mycolic Acid Synthesis Inhibitor | Isoniazid | InhA (enoyl-acyl carrier protein reductase) | Primarily disrupts the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. This leads to the accumulation of long-chain fatty acids and a reduction in the integrity of the cell envelope. |
| RNA Polymerase Inhibitor | Rifampicin (B610482) | RpoB (β-subunit of RNA polymerase) | Broadly impacts transcription, leading to widespread dysregulation of metabolic pathways. A study identified 173 significantly altered metabolites upon rifampicin treatment, affecting pyrimidine, purine, arginine, phenylalanine, tyrosine, and tryptophan metabolism[1][3][4][5]. |
| Arabinogalactan Synthesis Inhibitor | Ethambutol | EmbB (arabinosyltransferase) | Inhibits the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall. This leads to a compromised cell envelope and increased permeability. |
| ATP Synthase Inhibitor | Bedaquiline | AtpE (subunit c of ATP synthase) | Directly inhibits cellular energy production by targeting ATP synthase. This results in a rapid depletion of ATP and a broad disruption of energy-dependent metabolic processes. |
| Dihydropteroate Synthase Inhibitor | Para-aminosalicylic acid | FolP1/FolP2 (dihydropteroate synthase) | Blocks the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. |
GSK286 Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of GSK286 and a typical metabolomics workflow, the following diagrams have been generated using Graphviz.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Metabolic Rewiring of Mycobacterium tuberculosis upon Drug Treatment and Antibiotics Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives for systems biology in the management of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Rewiring of Mycobacterium tuberculosis upon Drug Treatment and Antibiotics Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling VCH-286
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds is paramount to ensuring laboratory safety and experimental integrity. VCH-286 is a novel, potent, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), previously under investigation as an anti-HIV-1 agent. Although its development was discontinued, its use in research settings necessitates strict adherence to safety protocols for potent bioactive compounds.
Compound Identification and Properties
| Property | Data |
| Chemical Name | 4,4-Difluoro-N-((1S)-3-((1S,5R)-3'-isopropyl-2'-oxo-1'-(tetrahydropyran-4-ylmethyl)spiro(8-azabicyclo[3.2.1]octane-3,4'-imidazolidine)-8-yl)-1-phenyl-propyl)cyclohexanecarboxamide |
| Molecular Formula | C₃₄H₅₀F₂N₄O₃[1] |
| Synonyms | VCH286, NDX9EX5ATP[1][2] |
| Compound Class | CCR5 Receptor Antagonist[3][4][5] |
| Development Status | Discontinued; formerly in Phase I/II clinical trials[3][6][7] |
Personal Protective Equipment (PPE) and Handling
Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, personnel should adhere to universal precautions for handling potent, biologically active small molecules. The following PPE is mandatory when working with this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to powders or aerosols. |
Handling Procedures:
-
Preparation: Before handling, ensure a designated workspace is prepared within a chemical fume hood. All necessary equipment, including weighing materials, solvents, and waste containers, should be readily accessible.
-
Weighing: Handle solid this compound within the fume hood. Use appropriate tools to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a labeled, sealed container designated for chemical waste. |
| Liquid Waste | Collect in a labeled, sealed, and compatible solvent waste container. |
| Contaminated PPE | Dispose of in a designated hazardous waste stream, separate from regular laboratory trash. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
The following is a generalized protocol for evaluating the in vitro anti-HIV-1 activity of this compound, based on common methodologies for this compound class.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against HIV-1 replication in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Stimulate cells with phytohemagglutinin (PHA) for 2-3 days.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution series of the compound in culture medium.
-
Infection: Infect stimulated PBMCs with a known titer of an R5-tropic HIV-1 strain (e.g., HIV-1BAL) in the presence of varying concentrations of this compound or control inhibitors (e.g., maraviroc).
-
Incubation: Incubate the infected cells for 7 days at 37°C in a humidified 5% CO₂ atmosphere.
-
Endpoint Analysis: Measure the level of HIV-1 p24 antigen in the culture supernatant using a commercial enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control. Determine the IC₅₀ value by non-linear regression analysis.
Visualizations
References
- 1. CCR5 Monoclonal Antibodies for HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety concerns about CCR5 as an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serious doubts on safety and efficacy of CCR5 antagonists : CCR5 antagonists teeter on a knife-edge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity and safety of 873140, a novel CCR5 antagonist, during short-term monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ipac.vch.ca [ipac.vch.ca]
- 7. sep.turbifycdn.com [sep.turbifycdn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
